N-butyryl-L-Homoserine lactone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3,3,4,4,4-pentadeuterio-N-[(3S)-2-oxooxolan-3-yl]butanamide |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1/i1D3,2D2 |
InChI Key |
VFFNZZXXTGXBOG-PLFILOGFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-butyryl-L-Homoserine lactone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) is the deuterated analog of N-butyryl-L-Homoserine lactone (C4-HSL), a crucial quorum-sensing signal molecule in many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[2][3] C4-HSL-d5 serves as an invaluable tool in the study of quorum sensing, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples using mass spectrometry.[4] Its isotopic labeling provides a distinct mass shift, enabling precise differentiation from the endogenous C4-HSL. Beyond its role as an analytical standard, C4-HSL-d5 is also utilized in studies of quorum sensing mechanisms and in the development of novel antimicrobial strategies.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, role in quorum sensing, and detailed experimental protocols for its application.
Physicochemical Properties
This compound is a stable, isotopically labeled compound with physical and chemical characteristics that make it highly suitable for analytical applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₈D₅NO₃ | [1][5] |
| Molecular Weight | 176.23 g/mol | [1][5] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [5] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [5] |
| Storage and Stability | Recommended storage at -20°C for the solid form and -80°C when in solution. Stable for at least 4 years under proper storage conditions. | [1] |
| CAS Number | 2701379-46-4 | [1][5] |
Synthesis
The synthesis of this compound typically involves the acylation of L-homoserine lactone with a deuterated butyryl group. While specific, detailed protocols for the d5 variant are proprietary to commercial suppliers, a general synthetic approach can be adapted from established methods for N-acyl homoserine lactone synthesis.[6][7]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Role in Quorum Sensing: The Rhl System in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, C4-HSL is a key signaling molecule in the Rhl quorum-sensing system, which regulates the expression of numerous virulence factors and biofilm formation.[2][3][8] The deuterated analog, C4-HSL-d5, is a valuable tool for studying this pathway.
The Rhl system operates in concert with the Las system in a hierarchical manner. The Las system, regulated by N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), activates the expression of the rhlR gene.[8] The RhlR protein is a transcriptional regulator that, when bound to its cognate autoinducer C4-HSL, activates the transcription of target genes.[2] The synthesis of C4-HSL is catalyzed by the RhlI synthase.[9]
The Rhl Quorum Sensing Signaling Pathway
Caption: The hierarchical Rhl quorum sensing pathway in Pseudomonas aeruginosa.
Experimental Protocols
Quantification of N-butyryl-L-Homoserine lactone using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a general method for the quantification of C4-HSL in bacterial culture supernatants using this compound as an internal standard.[10][11]
1. Sample Preparation:
-
Grow the bacterial strain of interest under conditions that promote quorum sensing.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Spike a known concentration of this compound into the supernatant.
-
Perform a liquid-liquid extraction of the supernatant, typically with an equal volume of acidified ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-butyryl-L-Homoserine lactone (C4-HSL) | 172.1 | 102.1 |
| This compound (C4-HSL-d5) | 177.1 | 102.1 |
3. Data Analysis:
-
Generate a standard curve using known concentrations of C4-HSL and a fixed concentration of C4-HSL-d5.
-
Calculate the peak area ratio of the analyte (C4-HSL) to the internal standard (C4-HSL-d5).
-
Determine the concentration of C4-HSL in the unknown samples by interpolating from the standard curve.
Experimental Workflow for Quantification
Caption: A typical experimental workflow for the quantification of C4-HSL.
Conclusion
This compound is an indispensable tool for researchers in microbiology, chemical biology, and drug discovery. Its primary utility as an internal standard enables the precise and accurate quantification of its endogenous counterpart, C4-HSL, a key signaling molecule in bacterial quorum sensing. A thorough understanding of its properties and applications, as outlined in this guide, will facilitate further research into the complex world of bacterial communication and aid in the development of novel therapeutic strategies to combat bacterial infections.
References
- 1. Buy this compound (EVT-10899474) [evitachem.com]
- 2. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 13. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-butyryl-L-Homoserine lactone-d5: Structure, Properties, and Applications in Quorum Sensing Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5), a deuterated analog of a key bacterial signaling molecule. This document details its chemical structure and properties, and provides in-depth experimental protocols for its use in quantifying the native molecule and for studying the intricate RhlR quorum-sensing system in Pseudomonas aeruginosa.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of N-butyryl-L-Homoserine lactone (C4-HSL), a crucial autoinducer molecule in many Gram-negative bacteria. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of C4-HSL.[1][2]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-[(3S)-2-oxotetrahydrofuran-3-yl]butanamide-d5 |
| Synonyms | C4-HSL-d5, BHL-d5 |
| Molecular Formula | C₈H₈D₅NO₃ |
| Molecular Weight | 176.23 g/mol |
| CAS Number | 2701379-46-4 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents such as DMSO and dimethyl formamide (approximately 30 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml. It is not recommended to use ethanol or other primary alcohols as they can open the lactone ring.[3] |
| Storage | Store at -20°C as a crystalline solid.[3] |
Role in Quorum Sensing: The RhlR System in Pseudomonas aeruginosa
N-butyryl-L-Homoserine lactone (C4-HSL) is the cognate signaling molecule for the transcriptional regulator RhlR in Pseudomonas aeruginosa. The RhlR/C4-HSL complex plays a pivotal role in regulating the expression of numerous virulence factors and genes involved in biofilm formation. The study of this system is crucial for understanding bacterial pathogenesis and developing novel anti-infective strategies.[4][5]
The regulation of the RhlR system is complex and integrated into a hierarchical quorum-sensing network. The las system, through the LasR transcriptional regulator, positively regulates rhlR expression.[6] However, evidence suggests that the RhlR system can also function independently of LasR under certain conditions, such as in clinical isolates from chronic infections.[7] Furthermore, RhlR can be activated in a C4-HSL-independent manner, suggesting the existence of alternative endogenous ligands.[4][5]
Below is a diagram illustrating the core regulatory interactions of the RhlR signaling pathway.
Caption: The RhlR quorum-sensing pathway in P. aeruginosa.
Experimental Protocols
This section provides detailed methodologies for the quantification of C4-HSL using this compound as an internal standard and for studying the activity of the RhlR system.
Quantification of N-butyryl-L-Homoserine lactone (C4-HSL) by LC-MS/MS
This protocol describes the extraction and quantification of C4-HSL from bacterial culture supernatants using a deuterated internal standard.
Materials:
-
Pseudomonas aeruginosa culture
-
This compound (internal standard)
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Centrifuge and appropriate tubes
-
Rotary evaporator or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Grow P. aeruginosa to the desired cell density in a suitable liquid medium.
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Spike the supernatant with a known concentration of this compound (e.g., 100 nM).
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute for each extraction.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of 50% methanol in water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C4-HSL: Precursor ion (m/z) 172.1 -> Product ion (m/z) 102.1
-
C4-HSL-d5: Precursor ion (m/z) 177.1 -> Product ion (m/z) 107.1
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the native C4-HSL and the deuterated internal standard.
-
Calculate the ratio of the peak area of C4-HSL to the peak area of C4-HSL-d5.
-
Create a standard curve using known concentrations of C4-HSL spiked with the same concentration of the internal standard.
-
Determine the concentration of C4-HSL in the unknown samples by interpolating their peak area ratios on the standard curve.
-
Experimental Workflow Diagram:
Caption: Workflow for C4-HSL quantification by LC-MS/MS.
RhlR Activity Reporter Gene Assay
This protocol utilizes a reporter strain of P. aeruginosa carrying a fusion of a RhlR-regulated promoter (e.g., the rhlA promoter) to a reporter gene (e.g., lacZ, encoding β-galactosidase) to measure the activity of the RhlR system in response to C4-HSL.
Materials:
-
Pseudomonas aeruginosa reporter strain (e.g., PAO1 with a PrhlA-lacZ fusion)
-
N-butyryl-L-Homoserine lactone (C4-HSL)
-
Appropriate growth medium (e.g., LB broth)
-
Spectrophotometer
-
β-galactosidase assay reagents (e.g., ONPG)
Procedure:
-
Culture Preparation:
-
Inoculate the P. aeruginosa reporter strain into fresh growth medium.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh medium.
-
Dispense the diluted culture into a multi-well plate or individual tubes.
-
-
Induction:
-
Add varying concentrations of C4-HSL (e.g., 0, 0.1, 1, 10, 100 µM) to the cultures. Include a solvent control (e.g., DMSO).
-
Incubate the cultures at 37°C with shaking for a defined period (e.g., 4-6 hours, or until mid-log to late-log phase).
-
-
β-Galactosidase Assay (Miller Assay):
-
Measure the final OD₆₀₀ of each culture.
-
Permeabilize the cells by adding a few drops of chloroform and vortexing.
-
Add the substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate at a constant temperature (e.g., 28°C or 37°C) until a yellow color develops.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for light scattering).
-
Calculate the Miller Units, which represent the β-galactosidase activity normalized to cell density and reaction time.
-
Logical Relationship Diagram for Reporter Assay:
Caption: Logical flow of the RhlR reporter gene assay.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of L-homoserine lactone with deuterated butyric acid or a derivative.
General Synthetic Scheme:
A common method involves the reaction of L-homoserine lactone hydrobromide with deuterated butyryl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
Note: Detailed, step-by-step synthetic procedures can be found in the chemical literature and should be performed by trained chemists in a suitable laboratory setting.[1][8]
Conclusion
This compound is an indispensable tool for researchers studying bacterial quorum sensing, particularly the RhlR system in Pseudomonas aeruginosa. Its use as an internal standard allows for accurate and precise quantification of the native C4-HSL, providing critical data for understanding the dynamics of bacterial communication. The experimental protocols provided in this guide offer a starting point for investigating the complex regulatory networks governed by this important signaling molecule, with the ultimate goal of developing novel strategies to combat bacterial infections.
References
- 1. Buy this compound (EVT-10899474) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Improved Staining Method for Low Signal LacZ Reporter Detection in Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of Deuterated Acyl-Homoserine Lactones in Microbiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated acyl-homoserine lactones (d-AHLs) have emerged as indispensable tools in the field of microbiology, particularly in the study of quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in bacteria. This technical guide provides an in-depth overview of the synthesis, application, and analysis of d-AHLs, with a focus on their role as internal standards for accurate quantification of native AHLs and as tracers for metabolic studies.
Introduction to Deuterated Acyl-Homoserine Lactones
Acyl-homoserine lactones (AHLs) are the primary signaling molecules used by many Gram-negative bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The precise concentration of these molecules is critical for initiating the QS response. Deuterated AHLs are synthetic analogues of these signaling molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling results in a molecule that is chemically and biologically similar to its native counterpart but has a higher molecular weight. This mass difference is the key to their utility in mass spectrometry-based analytical techniques.[1][2]
The primary and most significant role of d-AHLs in microbiology is their use as internal standards in isotope dilution mass spectrometry for the highly accurate and precise quantification of naturally produced AHLs in complex biological samples.[3][4][5] They are also valuable for tracing the metabolic fate of AHL molecules in bacterial cultures and host-pathogen interactions.[6]
Synthesis of Deuterated Acyl-Homoserine Lactones
The synthesis of d-AHLs is a critical step in their application. Several methods have been developed, with the choice of method often depending on the desired position and extent of deuteration.
General Synthesis Strategies
Two common strategies for the synthesis of d-AHLs are:
-
Deuteration of Precursors: This involves the deuteration of aliphatic aldehydes at the α-position through a base-catalyzed exchange reaction with deuterium oxide (D₂O). These deuterated building blocks are then used in subsequent steps to synthesize the final d-AHL.[1][6]
-
Two-Step Procedure from Deuterated Fatty Acids: This method starts with commercially available deuterated fatty acids. The first step is the acylation of Meldrum's acid, followed by amidation with L-homoserine lactone to yield the deuterated N-acyl-L-homoserine lactone.[7][8]
Experimental Protocol: Synthesis of Deuterated N-(3-oxoalkanoyl)-L-homoserine Lactones
This protocol outlines a general method for the preparation of deuterated N-(3-oxoalkanoyl)-L-homoserine lactones.
Materials:
-
L-Homoserine lactone hydrobromide
-
Triethylamine
-
Acylated Meldrum's acid (deuterated)
-
Acetonitrile
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Potassium Bisulfate (KHSO₄) solution
-
Silica gel for flash chromatography
Procedure:
-
To a stirred solution of the appropriate deuterated acylated Meldrum's acid (0.80 mmol) in acetonitrile (30 mL), add L-Homoserine lactone hydrobromide (146 mg, 0.80 mmol) and triethylamine (97 mg, 0.96 mmol).[7]
-
Stir the mixture at room temperature for 3 hours.[7]
-
Allow the solution to come to room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution sequentially with saturated NaHCO₃ solution and 1 M KHSO₄ solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure deuterated N-(3-oxoalkanoyl)-L-homoserine lactone.[7]
Diagram of the Synthesis Workflow:
Quantitative Analysis of AHLs using Deuterated Internal Standards
The most prominent application of d-AHLs is in isotope dilution mass spectrometry for the accurate quantification of native AHLs. The d-AHL is added to a sample at a known concentration at the earliest stage of sample preparation. Since the deuterated standard is chemically identical to the native analyte, it experiences the same losses during extraction, purification, and ionization in the mass spectrometer. By measuring the ratio of the native AHL to the deuterated internal standard, the concentration of the native AHL in the original sample can be determined with high accuracy.[2][9][10]
Data Presentation: Mass Spectrometry Data for AHLs
The key to distinguishing between native and deuterated AHLs in mass spectrometry is their difference in mass-to-charge ratio (m/z). The fragmentation pattern in tandem mass spectrometry (MS/MS) is also crucial for identification. A common fragment ion for many AHLs is observed at m/z 102, corresponding to the homoserine lactone ring. Another characteristic fragment corresponds to the acyl chain.[9][11]
| Analyte | Abbreviation | Native [M+H]⁺ (m/z) | Deuterated [M+H]⁺ (m/z) | Common Fragment Ions (m/z) |
| N-Butyryl-L-homoserine lactone | C4-HSL | 172.1 | Varies with deuteration | 102, 71 |
| N-Hexanoyl-L-homoserine lactone | C6-HSL | 200.1 | Varies with deuteration | 102, 99 |
| N-Octanoyl-L-homoserine lactone | C8-HSL | 228.2 | Varies with deuteration | 102, 127 |
| N-Decanoyl-L-homoserine lactone | C10-HSL | 256.2 | Varies with deuteration | 102, 155 |
| N-Dodecanoyl-L-homoserine lactone | C12-HSL | 284.2 | Varies with deuteration | 102, 183 |
| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | 214.1 | Varies with deuteration | 102, 113 |
| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | 242.1 | Varies with deuteration | 102, 141 |
| N-(3-Oxodecanoyl)-L-homoserine lactone | 3-oxo-C10-HSL | 270.2 | Varies with deuteration | 102, 169 |
| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | 298.2 | Varies with deuteration | 102, 197 |
Note: The m/z of deuterated AHLs will vary depending on the number of deuterium atoms incorporated.
Experimental Protocol: Quantification of AHLs from Bacterial Culture
This protocol outlines the general steps for extracting and quantifying AHLs from a bacterial culture, such as Pseudomonas aeruginosa, using a deuterated internal standard.
Materials:
-
Bacterial culture (e.g., P. aeruginosa grown in LB medium)
-
Deuterated AHL internal standard solution (known concentration)
-
Dichloromethane or acidified ethyl acetate (e.g., with 0.1% acetic acid)[12]
-
Anhydrous magnesium sulfate
-
Methanol
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Collection and Spiking:
-
Liquid-Liquid Extraction:
-
Drying and Reconstitution:
-
Solid-Phase Extraction (Optional Cleanup):
-
For complex samples, an additional cleanup step using SPE may be necessary.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the AHLs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the final injection solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., Kinetex EVO C18).[13]
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[14]
-
A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the AHLs, and then return to the initial conditions for column re-equilibration.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[13]
-
Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native AHL and its deuterated internal standard.[10] The precursor ion is the [M+H]⁺ of the AHL, and a common product ion is m/z 102.
-
-
-
Data Analysis:
-
Integrate the peak areas for the native AHL and the deuterated internal standard.
-
Calculate the ratio of the native AHL peak area to the internal standard peak area.
-
Determine the concentration of the native AHL in the original sample using a calibration curve prepared with known concentrations of the native AHL and a fixed concentration of the internal standard.[10]
-
Diagram of the Analytical Workflow:
Role in Metabolic Fate Tracing
Deuterium labeling provides a powerful tool for tracing the metabolic fate of AHLs within a biological system. By introducing a d-AHL to a bacterial culture or a host-pathogen co-culture, researchers can track the molecule and its degradation products over time using mass spectrometry. This allows for the elucidation of metabolic pathways, including the identification of enzymes responsible for AHL degradation.[6] For instance, studies can determine whether the lactone ring is hydrolyzed or if the acyl chain is modified.
Quorum Sensing Signaling Pathway Context
While deuterated AHLs are primarily analytical tools, it is essential to understand the context of the quorum sensing pathways they are used to study. In a typical LuxI/LuxR-type quorum sensing system, a LuxI-family synthase produces AHLs. As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to and activate a LuxR-family transcriptional regulator. This complex then binds to specific DNA sequences, leading to the up- or down-regulation of target genes, which often encode virulence factors or proteins involved in biofilm formation.
Diagram of a General Quorum Sensing Pathway:
Conclusion
Deuterated acyl-homoserine lactones are invaluable tools for the quantitative and metabolic study of quorum sensing in Gram-negative bacteria. Their primary role as internal standards in mass spectrometry has significantly advanced our ability to accurately measure the concentration of these critical signaling molecules in complex biological matrices. The continued development of synthetic routes for novel d-AHLs and the refinement of analytical methodologies will further enhance our understanding of bacterial communication and aid in the development of novel anti-virulence strategies targeting quorum sensing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Acyl Homoserine Lactones from Culture Supernatants of Pseudomonas aeruginosa Accelerate Host Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facile preparation of deuterium-labeled N-acylhomoserine lactones as internal standards for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium-labelled N-acyl-L-homoserine lactones (AHLs)--inter-kingdom signalling molecules--synthesis, structural studies, and interactions with model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Isotopic Sentinel: A Technical Guide to the Mechanism of Action of N-butyryl-L-Homoserine lactone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyryl-L-Homoserine lactone (C4-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria, a process known as quorum sensing (QS). This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence, biofilm formation, and other collective behaviors. The deuterated isotopologue, N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5), serves as an invaluable tool for researchers. Its near-identical chemical properties to the endogenous C4-HSL, combined with its distinct mass, make it an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry. This guide provides an in-depth exploration of the mechanism of action of C4-HSL, underpinned by quantitative data and detailed experimental protocols, to empower research and development in the fields of microbiology and drug discovery.
Core Mechanism of Action: The Rhl Quorum Sensing Circuit
The primary mechanism of action of C4-HSL revolves around its role as an autoinducer in the rhl quorum-sensing system, particularly well-characterized in the opportunistic pathogen Pseudomonas aeruginosa.
-
Synthesis and Diffusion: The synthase RhlI produces C4-HSL. As the bacterial population density increases, C4-HSL accumulates in the environment.
-
Receptor Binding: C4-HSL freely diffuses across the bacterial cell membrane and binds to its cognate intracellular receptor, the transcriptional regulator RhlR.
-
Transcriptional Activation: The C4-HSL-RhlR complex then dimerizes and binds to specific DNA sequences, known as las/rhl boxes, in the promoter regions of target genes.
-
Gene Expression: This binding event activates the transcription of a suite of genes, including those responsible for the production of virulence factors (such as elastase, pyocyanin, and rhamnolipids) and genes involved in the maturation of biofilms.
This signaling cascade is part of a larger, hierarchical QS network in P. aeruginosa, where the las system, regulated by N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its receptor LasR, often governs the expression of the rhl system.
Signaling Pathway Diagram
Quantitative Data on C4-HSL Activity
The following tables summarize quantitative data related to the biological activity of C4-HSL.
| Parameter | Organism/System | Value | Reference |
| EC50 for RhlR Activation | E. coli reporter strain | ~8.95 µM | |
| Concentration for Virulence Gene Expression | P. aeruginosa | 10 µM (for lasB and rhlA) | |
| Concentration for Rhamnolipid Accumulation | P. aeruginosa | 50 µM | |
| Concentration for Biofilm Restoration | P. aeruginosa rhlI mutant | Exogenous addition restores biofilm |
| Effect on Biofilm Formation | Strain | Quantitative Change | Reference |
| Biofilm Production | P. aeruginosa rhlI mutant vs. Wild-Type | 70% reduction in biofilm | |
| Biofilm Inhibition by Azithromycin | P. aeruginosa Wild-Type PT5 | 45% inhibition (reversed by AHLs) | |
| Biofilm Inhibition by PAW-60 | Pseudomonas fluorescens | up to 1.29 log CFU/mL reduction | |
| Biofilm Inhibition by L-HSL | P. aeruginosa | ~36.71% reduction at 200 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below. C4-HSL-d5 is utilized as an internal standard in the LC-MS/MS protocol for accurate quantification.
Extraction of N-acyl Homoserine Lactones from Bacterial Culture
This protocol outlines the liquid-liquid extraction of AHLs from bacterial culture supernatants.
Workflow for AHL Extraction
Materials:
-
Bacterial culture (grown to the desired cell density)
-
Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)
-
50 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
Acetonitrile or other suitable solvent for reconstitution
Procedure:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal AHL production).
-
Transfer the culture to 50 mL centrifuge tubes and pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully decant the supernatant into a clean flask or bottle.
-
Add an equal volume of acidified ethyl acetate to the supernatant.
-
Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and extraction of AHLs into the organic phase.
-
Allow the phases to separate. The upper layer is the organic phase containing the AHLs.
-
Carefully collect the organic phase.
-
Repeat the extraction from the aqueous phase two more times with an equal volume of acidified ethyl acetate.
-
Pool all the organic phases.
-
Evaporate the pooled organic solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of acetonitrile) for subsequent analysis.
Quantification of C4-HSL using LC-MS/MS with C4-HSL-d5 Internal Standard
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of C4-HSL, using C4-HSL-d5 as an internal standard.
Workflow for LC-MS/MS Quantification of AHLs
Materials:
-
AHL extract (from Protocol 1)
-
C4-HSL-d5 internal standard solution of known concentration
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: To a known volume of the AHL extract, add a known amount of the C4-HSL-d5 internal standard solution.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Perform a gradient elution to separate the AHLs. A typical gradient might be from 10% to 90% acetonitrile over 15-20 minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Set the precursor ion for C4-HSL (m/z 172.1) and C4-HSL-d5 (m/z 177.1).
-
Monitor for a characteristic fragment ion for both, which is typically the lactone ring fragment (m/z 102.1).
-
-
Quantification:
-
Integrate the peak areas for the transitions of both C4-HSL and C4-HSL-d5.
-
Calculate the ratio of the peak area of C4-HSL to the peak area of C4-HSL-d5.
-
Determine the concentration of C4-HSL in the original sample by comparing this ratio to a standard curve prepared with known concentrations of C4-HSL and a constant concentration of C4-HSL-d5.
-
Agrobacterium tumefaciens KYC55 Biosensor Assay for AHL Detection
Workflow for A. tumefaciens Biosensor Assay
Materials:
-
Agrobacterium tumefaciens KYC55 biosensor strain
-
AT minimal medium
-
Agar and soft agar
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Petri dishes
-
AHL extracts or bacterial cultures to be tested
Procedure:
-
Prepare Biosensor Culture: Grow an overnight culture of A. tumefaciens KYC55 in AT minimal medium at 28-30°C with shaking.
-
Prepare Plates: Prepare AT minimal medium agar plates containing X-gal.
-
Overlay with Biosensor: Mix the overnight culture of A. tumefaciens KYC55 with molten soft agar (AT medium with a lower agar concentration) and pour a thin layer over the surface of the pre-poured plates. Let the overlay solidify.
-
Spot Samples: Once the overlay is solid, spot small volumes (e.g., 5-10 µL) of the AHL extracts or streak the bacterial cultures to be tested onto the surface of the agar.
-
Incubation: Incubate the plates at 28-30°C for 24-48 hours.
-
Observation: The presence of AHLs will induce the lacZ reporter gene, leading to the cleavage of X-gal and the development of a blue color around the spot or streak. The intensity of the blue color can provide a semi-quantitative measure of AHL concentration.
Conclusion
This compound is an essential tool for the accurate study of the C4-HSL-mediated rhl quorum-sensing system. A thorough understanding of this signaling pathway's mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is critical for advancing our knowledge of bacterial communication and for the development of novel anti-virulence strategies. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of quorum sensing and its implications for human health and disease.
An In-depth Technical Guide to the Synthesis and Purification of N-butyryl-L-Homoserine lactone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-butyryl-L-Homoserine lactone-d5 (BHL-d5), a deuterated analog of the bacterial quorum-sensing molecule N-butyryl-L-Homoserine lactone (BHL). This isotopically labeled compound is a valuable tool in microbiological research and drug development, primarily serving as an internal standard for mass spectrometry-based quantification of BHL.
Overview and Physicochemical Properties
This compound is a stable, isotopically labeled version of BHL, a signaling molecule used by various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The incorporation of five deuterium atoms into the butyryl chain allows for its differentiation from the endogenous, non-deuterated BHL in biological samples, making it an ideal internal standard for accurate quantification.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-butanamide-3,3,4,4,4-d5 |
| Synonyms | BHL-d5, C4-HSL-d5, PAI-2-d5 |
| CAS Number | 2701379-46-4 |
| Molecular Formula | C₈H₈D₅NO₃[1] |
| Molecular Weight | 176.2 g/mol [1] |
| Purity | ≥99% deuterated forms (d1-d5)[1][3] |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[1] |
| Storage | -20°C[3] |
Synthesis of this compound
Experimental Protocol: Synthesis
This synthesis involves the acylation of L-α-amino-γ-butyrolactone hydrobromide with deuterated butyryl chloride.
Materials:
-
L-α-amino-γ-butyrolactone hydrobromide
-
Butyric acid-d7 (as a precursor for butyryl chloride-d5)
-
Oxalyl chloride or Thionyl chloride
-
Triethylamine (TEA) or Sodium bicarbonate
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Butyryl chloride-d5:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine butyric acid-d7 with an excess of oxalyl chloride or thionyl chloride in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield crude butyryl chloride-d5. This reagent is moisture-sensitive and should be used immediately in the next step.
-
-
Acylation of L-α-amino-γ-butyrolactone:
-
Dissolve L-α-amino-γ-butyrolactone hydrobromide in anhydrous DCM in a separate flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (or a saturated solution of sodium bicarbonate) to neutralize the hydrobromide salt and free the amine.
-
To this mixture, add a solution of the freshly prepared butyryl chloride-d5 in anhydrous DCM dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Experimental Workflow
Caption: Synthetic workflow for this compound.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Silica gel column chromatography is the most common method for the purification of N-acyl-L-homoserine lactones.[6]
Experimental Protocol: Purification
Materials:
-
Silica gel (for column chromatography)
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp and/or potassium permanganate stain for visualization
Procedure:
-
Column Preparation:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Equilibrate the column by running a hexane/ethyl acetate solvent mixture through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent (e.g., DCM or ethyl acetate).
-
Adsorb the dissolved crude product onto a small amount of silica gel, and evaporate the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 or pure ethyl acetate).
-
Monitor the elution of the product using thin-layer chromatography (TLC).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product as a crystalline solid.
-
Purification Workflow
Caption: Purification workflow for this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data for this compound
| Analysis Technique | Expected Results |
| ¹H NMR | Absence or significant reduction of signals corresponding to the protons on the terminal methyl and adjacent methylene groups of the butyryl chain. The protons on the homoserine lactone ring should remain. |
| ¹³C NMR | Signals corresponding to the deuterated carbons will be broadened or absent depending on the spectrometer settings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 176.2). The exact mass should be confirmed by high-resolution mass spectrometry (HRMS). |
| Purity (by HPLC or GC) | ≥99% |
Role in Quorum Sensing Signaling Pathway
N-butyryl-L-Homoserine lactone is a key signaling molecule in the RhlR/RhlI quorum-sensing system of Pseudomonas aeruginosa. The deuterated analog, BHL-d5, is used to study and quantify the natural signaling process.
The RhlI synthase produces BHL. As the bacterial population density increases, the concentration of BHL also increases. Once a threshold concentration is reached, BHL binds to the transcriptional regulator RhlR. The BHL-RhlR complex then activates the transcription of target genes, which are often involved in virulence factor production and biofilm formation.
Caption: RhlR/RhlI quorum sensing pathway in P. aeruginosa.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Deuterium-labelled N-acyl-L-homoserine lactones (AHLs)--inter-kingdom signalling molecules--synthesis, structural studies, and interactions with model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
N-butyryl-L-Homoserine lactone-d5: A Technical Guide for Researchers
For immediate release: This technical guide provides an in-depth overview of N-butyryl-L-Homoserine lactone-d5, a deuterated analog of a key bacterial quorum-sensing molecule. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental insights, and pathway visualizations to support ongoing and future research endeavors.
Core Compound Identification
CAS Number: 2701379-46-4[1][2][3][4][5]
This compound is the deuterated form of N-butyryl-L-Homoserine lactone (also known as C4-HSL), a signaling molecule involved in quorum sensing in Gram-negative bacteria, most notably Pseudomonas aeruginosa.[2][5][6] The incorporation of five deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of the endogenous C4-HSL.[2][5][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and technical data sheets.
| Property | Value | Source |
| Molecular Formula | C₈H₈D₅NO₃ | [1][2][5] |
| Molecular Weight | 176.2 g/mol | [1][2][5] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1][2][5] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMF | 30 mg/mL | [2][5] |
| Solubility in DMSO | 30 mg/mL | [2][5] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [2][5] |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative mass spectrometry for the accurate measurement of its non-deuterated counterpart, C4-HSL, in biological samples.
Quantification of N-butyryl-L-Homoserine lactone (C4-HSL) by LC-MS/MS
This method, adapted from principles of isotope dilution mass spectrometry, provides a highly sensitive and specific approach for C4-HSL quantification.
1. Sample Preparation:
- Bacterial culture supernatants or other biological matrices are collected.
- A known amount of this compound is spiked into the sample as an internal standard. The addition of the internal standard early in the sample preparation process helps to account for analyte loss during extraction.
- The sample is then subjected to liquid-liquid extraction (e.g., with acidified ethyl acetate) or solid-phase extraction to isolate the acyl-homoserine lactones.
- The organic extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is used to separate C4-HSL from other matrix components.
- Mass Spectrometry (MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both C4-HSL and the deuterated internal standard (this compound). This highly selective detection method minimizes interferences from the sample matrix.
- The precursor ion for both compounds will be the protonated molecule [M+H]⁺.
- The product ions are generated by collision-induced dissociation (CID) of the precursor ions.
3. Data Analysis:
- The peak areas of the MRM transitions for both the endogenous C4-HSL and the this compound internal standard are measured.
- A calibration curve is generated by analyzing a series of standards containing known concentrations of C4-HSL and a fixed concentration of the internal standard.
- The ratio of the peak area of endogenous C4-HSL to the peak area of the internal standard in the unknown sample is used to determine the concentration of C4-HSL by interpolating from the calibration curve.
Signaling Pathway and Experimental Workflow
The Rhl Quorum Sensing System in Pseudomonas aeruginosa
N-butyryl-L-Homoserine lactone (C4-HSL) is a key signaling molecule in the Rhl quorum-sensing system of Pseudomonas aeruginosa. This system, in conjunction with the Las system, regulates the expression of numerous virulence factors and is crucial for biofilm formation. The deuterated analog, this compound, is instrumental in studying the dynamics of this pathway.
The following diagram illustrates the core components of the Rhl signaling pathway.
Caption: The Rhl quorum sensing pathway in Pseudomonas aeruginosa.
Experimental Workflow for Quantifying C4-HSL
The following diagram outlines a typical experimental workflow for the quantification of C4-HSL from a bacterial culture using this compound as an internal standard.
Caption: Workflow for C4-HSL quantification using a deuterated internal standard.
References
- 1. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 2. A Novel Signal Transduction Pathway that Modulates rhl Quorum Sensing and Bacterial Virulence in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 3. molbio.princeton.edu [molbio.princeton.edu]
- 4. Genetic and Transcriptomic Characteristics of RhlR-Dependent Quorum Sensing in Cystic Fibrosis Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling the Molecular Landscape: A Technical Guide to Deuterated Compounds in Research
A Note on Nomenclature: The term "BHL-d5" does not correspond to a readily identifiable chemical entity in scientific literature. The "-d5" suffix commonly denotes the presence of five deuterium atoms within a molecule, a technique frequently employed in drug development and metabolic studies to create isotopically labeled internal standards for analytical quantification. Given the ambiguity of "BHL," this guide will focus on a representative deuterated compound, d5-JPH203 , for which detailed scientific information is available. This will serve as an illustrative example of the data and experimental considerations relevant to researchers working with such molecules.
d5-JPH203: A Case Study in Deuterated Compound Analysis
d5-JPH203 is a deuterated analog of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).[1][2] LAT1 is a promising target in cancer therapy due to its role in supplying essential amino acids to tumor cells.[1][2] The deuterated form, d5-JPH203, is synthesized for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to accurately quantify JPH203 levels in biological samples.[2]
Physicochemical Properties of d5-JPH203
A comprehensive summary of the known physical and chemical properties of d5-JPH203 is presented below. It is important to note that many properties of deuterated compounds are very similar to their non-deuterated counterparts.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₄D₅NO₄ | Derived from Synthesis Paper[1] |
| Molecular Weight | 368.42 g/mol | Calculated |
| Appearance | Orange-yellow solid (intermediate 3) | [1] |
| Solubility | Soluble in ethyl acetate, THF, acetic acid | [1] |
Spectroscopic Data
The following spectroscopic data is crucial for the identification and characterization of d5-JPH203 and its intermediates.
| Spectroscopy | Key Data Points | Source |
| ¹³C-NMR (100 MHz, CDCl₃) | δC 52.5, 111.7, 119.3, 123.9, 125.1, 126.2, 127.6, 128.5, 131.5, 134.6, 150.7, 165.3, 170.9 ppm (for intermediate d₅-Methyl 3-Benzamido-2-Hydroxybenzoate) | [1] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δH 3.41 (3H, s, CH₃), 5.75 (2H, s, CH₂), 8.48 (1H, s, CH aromatic), 8.71 (1H, s, CH aromatic) ppm (for a related intermediate) | [1] |
Experimental Protocols
The synthesis of d5-JPH203 involves a multi-step process. The following are key experimental protocols adapted from the published synthesis.[1]
Synthesis of d₅-Benzoyl Chloride (1)
-
Suspend Benzoic acid-d₅ (8.00 g, 58.3 mmol) in dry toluene (100 mL).
-
Add thionyl chloride (29.6 mL) dropwise.
-
Heat the mixture to 110°C and stir overnight.
-
Evaporate the toluene under vacuum.
-
Treat the residue with dry toluene (10 mL) three times to yield a plum-colored oil.
Synthesis of d₅-Methyl 3-Benzamido-2-Hydroxybenzoate (3)
-
Suspend 3-Amino methyl salicylate (7.78 g, 53.4 mmol) in dry THF (90 mL) and cool to 5°C.
-
Add N,N-dimethylaniline (11.8 mL) dropwise and stir for 15 minutes.
-
Add a solution of d₅-Benzoyl chloride (8.7 g) in dry THF (10 mL) dropwise.
-
Stir the reaction mixture for one hour.
-
Quench the reaction with 10 mL of water.
-
Extract the product into 70 mL of ethyl acetate.
-
Wash the organic layer with 10% HCl and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under pressure to obtain an orange-yellow solid.
Workflow and Logical Relationships
The primary application of d5-JPH203 is as an internal standard in bioanalytical methods. The following diagram illustrates the typical workflow.
Caption: Workflow for the quantification of JPH203 using d5-JPH203 as an internal standard.
This in-depth guide on d5-JPH203 serves as a template for the type of technical information essential for researchers in drug development and analytical chemistry. While the specific properties and protocols will vary for different deuterated compounds, the fundamental principles of characterization, synthesis, and application remain consistent.
References
An In-depth Technical Guide to N-butyryl-L-Homoserine lactone-d5: Discovery, Background, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyryl-L-Homoserine lactone-d5 (BHL-d5 or C4-HSL-d5) is the deuterated analogue of N-butyryl-L-Homoserine lactone (BHL or C4-HSL), a significant signaling molecule in bacterial communication. This guide provides a comprehensive overview of its background, properties, and applications, with a focus on its utility in research and development. BHL-d5 serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices.[1][2] This is particularly important in the study of quorum sensing, a process of cell-to-cell communication that bacteria use to coordinate collective behaviors.[3]
Core Concepts: Quorum Sensing and N-acyl-L-Homoserine Lactones
Quorum sensing is a regulatory system that allows bacteria to control gene expression in response to population density.[3][4][5] This intricate communication network relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary class of autoinducers.[3][6] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[3]
N-butyryl-L-Homoserine lactone (C4-HSL) is a well-characterized AHL produced by several bacterial species, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[4][7] In P. aeruginosa, C4-HSL, in conjunction with other AHLs, regulates the expression of numerous virulence factors and plays a crucial role in biofilm formation, making it a key target for antimicrobial strategies.[1][4][7]
This compound: The Internal Standard
The development of deuterated internal standards has been a significant advancement for quantitative analytical chemistry. This compound is chemically identical to its natural counterpart, with the exception of five deuterium atoms replacing five hydrogen atoms on the butyryl side chain.[5] This mass difference allows it to be distinguished from the endogenous C4-HSL by mass spectrometry, while its similar physicochemical properties ensure that it behaves identically during sample preparation, extraction, and chromatographic separation. This co-elution and co-ionization behavior is essential for correcting for matrix effects and variations in instrument response, thereby enabling highly accurate and precise quantification of C4-HSL.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈D₅NO₃ | [8] |
| Molecular Weight | 176.2 g/mol | [9][10] |
| CAS Number | 2701379-46-4 | [2][8] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [2][8] |
| Synonyms | BHL-d5, C4-HSL-d5, PAI-2-d5 | [2] |
Synthesis of this compound
The synthesis of this compound is not detailed in publicly available literature as a step-by-step protocol, as it is a commercially available compound. However, the general synthetic strategies for deuterated molecules of this class involve two primary approaches:
-
Deuterium Exchange: This method involves exposing N-butyryl-L-Homoserine lactone to a deuterium source, such as a deuterated solvent, under conditions that promote the exchange of protons for deuterons at specific positions on the molecule.[8]
-
Chemical Synthesis with Deuterated Reagents: A more direct and controlled method involves the use of deuterated starting materials in the chemical synthesis pathway. For this compound, this would likely involve the acylation of L-homoserine lactone with a deuterated butyric acid derivative.[8]
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays to study bacterial quorum sensing.[1][2][8]
Quantification of C4-HSL in Biological Samples
Accurate measurement of C4-HSL concentrations is crucial for understanding the dynamics of bacterial populations and their pathogenic potential. BHL-d5 is indispensable for these studies, which often involve complex biological matrices such as bacterial culture supernatants, biofilms, and infected tissues.
Studying Quorum Sensing Inhibition
A promising strategy for combating bacterial infections is the disruption of quorum sensing, a concept known as quorum quenching. Researchers are actively searching for and developing compounds that can inhibit the production, release, or reception of AHLs. In these studies, BHL-d5 is used to accurately quantify the reduction in C4-HSL levels in the presence of potential quorum sensing inhibitors.
Role in Antibody-Drug Conjugate (ADC) Development
Interestingly, N-Butanoyl-L-homoserine lactone (C4-HSL) has also been explored as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][11][12] While the direct use of the deuterated form in this application is not specified, the research into its non-deuterated counterpart highlights the broader relevance of this molecular scaffold in drug delivery.[1]
Experimental Protocols
While specific, detailed protocols are often tailored to individual laboratory setups and instrumentation, the following provides a general methodology for the quantification of C4-HSL using BHL-d5 as an internal standard.
General Workflow for C4-HSL Quantification
Caption: General workflow for the quantification of C4-HSL using BHL-d5.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A common analytical technique for the quantification of AHLs is LC-MS/MS. A published method for the separation of AHLs utilizes a C18 column with a gradient elution program.[13]
Table: Example LC-MS/MS Parameters
| Parameter | Description |
| Column | Zorbax eclipse XDB-C18[13] |
| Mobile Phase A | Water with 0.1% formic acid[13] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[13] |
| Gradient | A linear gradient from 20% to 95% Mobile Phase B[13] |
| Flow Rate | 0.4 mL/min[13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
In MRM mode, specific precursor-to-product ion transitions are monitored for both C4-HSL and C4-HSL-d5, providing high selectivity and sensitivity.
Signaling Pathway
N-butyryl-L-Homoserine lactone is a key component of the rhl quorum sensing system in Pseudomonas aeruginosa. The simplified signaling pathway is as follows:
Caption: Simplified Rhl Quorum Sensing Circuit in P. aeruginosa.
In this pathway, the synthase RhlI produces C4-HSL. As the bacterial population density increases, the intracellular concentration of C4-HSL rises and it binds to the transcriptional regulator RhlR. This complex then activates the expression of target genes, leading to the production of virulence factors and the formation of biofilms.[4][7]
Conclusion
This compound is an essential tool for researchers studying bacterial communication and pathogenesis. Its role as an internal standard enables the accurate and precise quantification of its endogenous counterpart, C4-HSL, a key signaling molecule in the quorum sensing pathways of many clinically relevant bacteria. A thorough understanding of its properties and applications is crucial for advancing research in areas such as antimicrobial drug development, biofilm control, and the intricate interplay between bacteria and their hosts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|安捷凯 [anjiechem.com]
- 6. N-butyryl-homoserine lactone, a bacterial quorum-sensing signaling molecule, induces intracellular calcium elevation in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-10899474) [evitachem.com]
- 9. biocompare.com [biocompare.com]
- 10. scbt.com [scbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. glpbio.com [glpbio.com]
- 13. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Note: Quantification of N-butyryl-L-Homoserine Lactone in Bacterial Supernatants using N-butyryl-L-Homoserine lactone-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction N-butyryl-L-Homoserine lactone (C4-HSL) is a small signaling molecule involved in quorum sensing (QS) in Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, the Rhl quorum sensing system, which utilizes C4-HSL as its autoinducer, plays a critical role in regulating virulence factors, biofilm formation, and pathogenesis. The accurate quantification of C4-HSL is therefore essential for studying bacterial communication, virulence, and for the development of novel anti-quorum sensing therapeutics.
This application note details a robust and sensitive method for the quantification of C4-HSL in bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, matrix effects, and instrument response, thereby ensuring high accuracy and precision.
Principle The method involves the extraction of C4-HSL from bacterial culture supernatants via liquid-liquid extraction. A known concentration of the internal standard, C4-HSL-d5, is spiked into the samples prior to extraction. Following extraction and solvent evaporation, the sample is reconstituted and analyzed by LC-MS/MS. The quantification is based on the ratio of the peak area of the analyte (C4-HSL) to the peak area of the internal standard (C4-HSL-d5).
RhlR Quorum Sensing Signaling Pathway in P. aeruginosa
The RhlR-mediated quorum sensing system is a key regulatory network in P. aeruginosa. It functions in a hierarchical manner, often influenced by another QS system, the Las system. At a critical concentration, C4-HSL, synthesized by the RhlI synthase, binds to the cytoplasmic transcriptional regulator RhlR. This activated RhlR:C4-HSL complex then dimerizes and binds to specific DNA sequences (rhl boxes) in the promoter regions of target genes, thereby modulating their transcription. This leads to the coordinated expression of numerous virulence factors, including rhamnolipids (biofilm formation), pyocyanin (a toxic pigment), elastase, and hydrogen cyanide synthase.
Caption: RhlR Quorum Sensing Pathway in P. aeruginosa.
Experimental Protocols
Materials and Reagents
-
N-butyryl-L-Homoserine lactone (C4-HSL) standard (Sigma-Aldrich or equivalent)
-
This compound (C4-HSL-d5) internal standard (Cayman Chemical or equivalent)
-
Ethyl acetate, HPLC grade, acidified with 0.1% (v/v) acetic acid
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Glass vials for LC-MS analysis
Sample Preparation: Extraction of C4-HSL from Bacterial Supernatant
-
Grow P. aeruginosa cultures to the desired cell density in appropriate growth media.
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully transfer 1 mL of the cell-free supernatant to a clean 1.5 mL microcentrifuge tube.
-
Spike the supernatant with the internal standard, C4-HSL-d5, to a final concentration of 100 nM.
-
Add an equal volume (1 mL) of acidified ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute to extract the AHLs into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction (steps 5-8) on the remaining aqueous layer and pool the organic extracts.
-
Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile in water.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumentation and Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Table 2: MRM Transitions for C4-HSL and C4-HSL-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C4-HSL | 172.1 | 102.0 | 100 | 15 |
| C4-HSL-d5 (IS) | 177.1 | 102.0 | 100 | 15 |
Data Presentation and Analysis
Calibration Curve
Prepare a series of calibration standards of C4-HSL (e.g., 1, 5, 10, 50, 100, 500, 1000 nM) in the same matrix as the samples (e.g., sterile growth medium). Spike each standard with the internal standard (C4-HSL-d5) at a constant concentration (e.g., 100 nM). Process these standards in the same manner as the unknown samples. Construct a calibration curve by plotting the peak area ratio (C4-HSL / C4-HSL-d5) against the concentration of C4-HSL. The concentration of C4-HSL in the unknown samples can then be determined from this curve.
Method Validation Data
The following table summarizes typical performance characteristics for this analytical method.
Table 3: Analytical Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 1000 nM |
| Limit of Detection (LOD) | 0.5 nM |
| Limit of Quantification (LOQ) | 1.0 nM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow Diagram
Caption: Workflow for C4-HSL Quantification.
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of C4-HSL in bacterial culture supernatants. This protocol is an invaluable tool for researchers investigating quorum sensing, bacterial pathogenesis, and for the screening and development of new antimicrobial agents that target these communication pathways. The use of a stable isotope-labeled internal standard ensures data of the highest quality, suitable for demanding research and drug development applications.
Application Note: Quantitative Analysis of C4-HSL using LC-MS with a d5-Labeled Internal Standard
Abstract
This application note provides a detailed protocol for the quantification of N-butanoyl-L-homoserine lactone (C4-HSL), a key quorum-sensing molecule in many Gram-negative bacteria, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs a stable isotope-labeled internal standard, N-butanoyl-L-homoserine lactone-d5 (C4-HSL-d5), to ensure high accuracy and precision. This protocol is intended for researchers in microbiology, drug discovery, and clinical diagnostics studying bacterial communication and pathogenesis.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactones (AHLs). N-butanoyl-L-homoserine lactone (C4-HSL) is a primary signaling molecule in the rhl QS system of pathogens like Pseudomonas aeruginosa. This system regulates the expression of numerous virulence factors and is crucial for biofilm formation, making it a prime target for novel anti-infective therapies.[1][2] Accurate quantification of C4-HSL is essential for understanding its role in bacterial physiology and for screening potential QS inhibitors.
Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of small molecules like C4-HSL from complex biological matrices. The use of a stable isotope-labeled internal standard, such as C4-HSL-d5, is the gold standard for quantification as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable data.[3]
Signaling Pathway
In Pseudomonas aeruginosa, the rhl quorum-sensing system is hierarchically regulated by the las system. The RhlI synthase produces C4-HSL, which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator RhlR. The RhlR:C4-HSL complex then modulates the expression of a wide array of target genes, including those involved in virulence factor production and biofilm development.
Caption: The Rhl quorum-sensing circuit in P. aeruginosa.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS analysis, and data processing for the quantification of C4-HSL.
Materials and Reagents
-
N-butanoyl-L-homoserine lactone (C4-HSL) standard (≥98% purity)
-
N-butanoyl-L-homoserine lactone-d5 (C4-HSL-d5) (≥99% deuterated forms)[4]
-
Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Bacterial culture in a suitable growth medium (e.g., LB broth)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials with inserts
Sample Preparation: Liquid-Liquid Extraction
-
Culture Collection: Grow P. aeruginosa or other target bacteria in 5 mL of liquid medium to the desired growth phase (e.g., stationary phase).
-
Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Transfer: Carefully transfer 1 mL of the cell-free supernatant to a new 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of C4-HSL-d5 internal standard solution in methanol to the supernatant. A final concentration of 100 nM is recommended as a starting point.
-
Extraction: Add an equal volume (1 mL) of acidified ethyl acetate to the supernatant. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Repeat Extraction: Repeat the extraction process (steps 5-7) on the remaining aqueous phase and pool the organic extracts to maximize recovery.
-
Drying: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water. Vortex thoroughly and transfer to an LC-MS vial for analysis.
LC-MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate at 10% B for 3 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
MRM Transitions:
The following MRM transitions should be monitored. Collision energy and other compound-specific parameters should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| C4-HSL | 172.1 | 102.0 | 0.1 |
| C4-HSL-d5 | 177.1 | 102.0 | 0.1 |
Note: The precursor ion for C4-HSL corresponds to [M+H]⁺. The precursor for C4-HSL-d5 is inferred from its molecular weight of 176.2 g/mol .[4] The product ion at m/z 102.0 corresponds to the protonated homoserine lactone ring, which is a characteristic fragment for AHLs.[5]
Experimental Workflow Diagram
Caption: Workflow for C4-HSL quantification.
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve from standards of known C4-HSL concentrations, each containing a fixed amount of the C4-HSL-d5 internal standard.
Calibration Curve Preparation
-
Prepare a stock solution of C4-HSL in methanol (e.g., 1 mM).
-
Perform serial dilutions to create a series of calibration standards with concentrations ranging from approximately 1 nM to 1000 nM.
-
Process each calibration standard in the same manner as the unknown samples, including the addition of the C4-HSL-d5 internal standard at a fixed concentration (e.g., 100 nM).
-
Generate a calibration curve by plotting the ratio of the peak area of C4-HSL to the peak area of C4-HSL-d5 against the known concentration of C4-HSL.
-
Apply a linear regression model to the data. The regression should have a correlation coefficient (R²) of ≥0.99 for accurate quantification.[6]
Table 1: Example Calibration Curve Data
| C4-HSL Conc. (nM) | C4-HSL Peak Area | C4-HSL-d5 Peak Area | Peak Area Ratio (C4-HSL / C4-HSL-d5) |
| 1 | 1,250 | 115,000 | 0.011 |
| 5 | 6,300 | 118,000 | 0.053 |
| 10 | 12,800 | 116,500 | 0.110 |
| 50 | 65,000 | 117,200 | 0.555 |
| 100 | 131,000 | 115,800 | 1.131 |
| 500 | 660,000 | 119,100 | 5.541 |
| 1000 | 1,350,000 | 118,500 | 11.392 |
Quantification of Unknown Samples
The concentration of C4-HSL in the unknown samples is determined by calculating their C4-HSL/C4-HSL-d5 peak area ratios and interpolating the concentration from the linear regression equation of the calibration curve.
Table 2: Quantification of C4-HSL in Experimental Samples
| Sample ID | C4-HSL Peak Area | C4-HSL-d5 Peak Area | Peak Area Ratio | Calculated Conc. (nM) |
| Wild Type Strain | 455,200 | 116,700 | 3.900 | 342.5 |
| rhlI Mutant | Not Detected | 118,100 | 0.000 | < LOD |
| Sample + Inhibitor A | 112,300 | 115,900 | 0.969 | 85.1 |
LOD: Limit of Detection. The calculated concentration is derived from the calibration curve's regression equation.
Conclusion
This application note provides a robust and reliable LC-MS method for the quantification of C4-HSL from bacterial cultures using a deuterated internal standard. The detailed protocol for sample preparation and the specific LC-MS/MS parameters ensure high-quality, reproducible data. This method is a valuable tool for researchers investigating quorum sensing, bacterial pathogenesis, and for the discovery of novel antimicrobial agents targeting these signaling pathways.
References
- 1. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Note: Quantitative Analysis of N-butyryl-L-Homoserine lactone (C4-HSL) by Isotope Dilution Mass Spectrometry
An Application Note for the Quantitative Analysis of N-butyryl-L-Homoserine lactone using its Deuterated Internal Standard by LC-MS/MS
Introduction
N-butyryl-L-Homoserine lactone (C4-HSL) is a key quorum-sensing (QS) signaling molecule used by various Gram-negative bacteria, most notably Pseudomonas aeruginosa, to coordinate gene expression with population density.[1][2] This communication system regulates virulence factor production and biofilm formation, making it a critical area of study for developing anti-infective therapies and understanding bacterial pathogenesis.[2] Accurate quantification of C4-HSL in complex biological matrices is essential for this research.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific and sensitive quantification of small molecules like C4-HSL.[3][4] The gold standard for quantitative accuracy in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) is the deuterated analogue of C4-HSL, designed specifically for this purpose.[1][7] By adding a known amount of C4-HSL-d5 to samples at the beginning of the workflow, variations arising from sample preparation, extraction, matrix effects, and instrument response can be effectively normalized, ensuring high precision and accuracy.[8][9]
This document provides a detailed protocol for the detection and quantification of C4-HSL using C4-HSL-d5 as an internal standard via an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
A fixed concentration of the internal standard, this compound, is spiked into all samples, calibrators, and quality controls. The samples undergo an extraction process, typically liquid-liquid extraction or solid-phase extraction, to isolate the analytes of interest. The extracts are then analyzed by LC-MS/MS. The analyte (C4-HSL) and the internal standard (C4-HSL-d5) are separated chromatographically and detected by the mass spectrometer.
In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and plotting this ratio against the concentration of the calibration standards to generate a calibration curve.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the MRM-based detection of C4-HSL and its deuterated internal standard, C4-HSL-d5. These parameters are foundational for setting up the instrument method.
| Analyte | Role | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) | Collision Energy (CE) |
| N-butyryl-L-Homoserine lactone (C4-HSL) | Analyte | 172.2 | 102.1 | Instrument dependent; optimize |
| This compound (C4-HSL-d5) | Internal Standard | 177.2 | 102.1 | Instrument dependent; optimize |
Note: The product ion at m/z 102.1 corresponds to the protonated homoserine lactone moiety, which is common to both the analyte and the internal standard as the deuterium labeling is on the acyl chain.[1] Collision energy must be optimized for the specific mass spectrometer being used, but a starting range of 10-25 eV is typical for this type of fragmentation.
Experimental Protocols
1. Materials and Reagents
-
N-butyryl-L-Homoserine lactone (C4-HSL), analytical standard grade
-
This compound (C4-HSL-d5), ≥99% deuterated forms[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate (ACS grade or higher)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve C4-HSL and C4-HSL-d5 in methanol to prepare 1 mg/mL primary stock solutions. Store at -20°C.
-
Working Stock Solutions (1 µg/mL): Prepare intermediate and working stock solutions by serially diluting the primary stocks in 50:50 methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the C4-HSL-d5 working stock to a final concentration of 100 ng/mL. This solution will be used to spike all samples.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the C4-HSL working stock with the appropriate matrix (e.g., culture medium, plasma).
3. Sample Preparation (Liquid-Liquid Extraction from Bacterial Supernatant)
-
Collect 500 µL of bacterial culture supernatant (or other biological fluid) in a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Internal Standard Spiking Solution to each sample, calibrator, and QC. Vortex briefly.
-
Add 500 µL of acidified ethyl acetate (0.1% formic acid).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds, then centrifuge at 12,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Method
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system capable of binary gradients |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Dwell Time | 50 ms |
Visualizations
Signaling Pathway
Caption: Simplified Rhl Quorum Sensing Circuit in P. aeruginosa.
Experimental Workflow
Caption: Quantitative LC-MS/MS Workflow for C4-HSL Analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. Buy this compound (EVT-10899474) [evitachem.com]
- 8. nebiolab.com [nebiolab.com]
- 9. youtube.com [youtube.com]
Applications of Deuterated C4-HSL in Pseudomonas aeruginosa Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-butanoyl-L-homoserine lactone-d5 (C4-HSL-d5) in the study of Pseudomonas aeruginosa. This deuterated internal standard is a critical tool for accurate quantification of the native quorum sensing (QS) molecule C4-HSL, which plays a pivotal role in regulating virulence, biofilm formation, and gene expression in this opportunistic pathogen.
Application Notes
Pseudomonas aeruginosa utilizes a complex, hierarchical quorum-sensing network to coordinate population-wide behaviors. The rhl system, which employs C4-HSL as its signaling molecule, is a key component of this network, working in concert with the las and pqs systems. Accurate measurement of C4-HSL is crucial for understanding the intricate regulation of virulence factors and for the development of novel anti-QS therapeutic strategies.
C4-HSL-d5 serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to endogenous C4-HSL, ensuring similar extraction efficiency and ionization response. The mass shift introduced by the deuterium atoms allows for its distinct detection from the unlabeled C4-HSL, enabling precise and accurate quantification in complex biological matrices like bacterial culture supernatants, biofilms, and clinical samples.
Key applications of C4-HSL-d5 in P. aeruginosa research include:
-
Accurate Quantification of C4-HSL Production: Measuring the concentration of C4-HSL in wild-type and mutant strains to understand the genetic regulation of its synthesis.
-
Investigating the QS Hierarchy: Elucidating the influence of other QS systems (e.g., las, pqs) on C4-HSL production.
-
Screening for QS Inhibitors: Assessing the efficacy of potential drug candidates in reducing C4-HSL production.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the fate of C4-HSL in various experimental models.
-
Clinical Sample Analysis: Quantifying C4-HSL in samples from infected patients to correlate QS activity with disease progression.
Quantitative Data Summary
The following tables summarize quantitative data on C4-HSL production in P. aeruginosa from various studies. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: C4-HSL Production in Different P. aeruginosa Strains and Mutants
| Strain | Genotype | C4-HSL Concentration (ng/mL) | Reference |
| PAO1 (Wild-Type) | Wild-Type | 2122.9 ± 155.2 (in aggregated cells) | [1] |
| PA14 (Wild-Type) | Wild-Type | ~1500 (in monoculture) | [1] |
| PAO-BI | Wild-Type (reduced C4-HSL secretion) | Lower than PAO1 strain PT5 | [2] |
| PT466 | lasI mutant | Reduced by 55% compared to parent strain | |
| PAO-JP1 | lasI mutant | 2.5% of parent strain | |
| PT454 | rhlI mutant | 70% less biofilm, restored by exogenous C4-HSL | [2] |
| Clinical Isolates (I-457, I-458, I-459, I-461) | rhlI or rhlR/rhlI mutants | Defective in C4-HSL production | [3] |
Table 2: C4-HSL Concentrations in P. aeruginosa Biofilms and Co-cultures
| Condition | C4-HSL Concentration (ng/mL) | Reference |
| P. aeruginosa monoculture biofilm (maturation) | 1981.5 ± 162.5 | [1] |
| P. aeruginosa co-culture with A. fumigatus | 170.6 ± 11.8 (decreased by 50%) | [1] |
Experimental Protocols
Protocol 1: Quantification of C4-HSL in P. aeruginosa Supernatants using LC-MS/MS with C4-HSL-d5 Internal Standard
This protocol provides a method for the accurate quantification of C4-HSL from bacterial culture supernatants using C4-HSL-d5 as an internal standard.
Materials:
-
P. aeruginosa culture
-
C4-HSL-d5 (internal standard)
-
C4-HSL (for standard curve)
-
Dichloromethane (CH2Cl2), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Grow P. aeruginosa cultures to the desired cell density.
-
Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Transfer the supernatant to a new tube.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of C4-HSL-d5 in methanol (e.g., 1 mg/mL).
-
Spike a known amount of C4-HSL-d5 internal standard into the supernatant. The final concentration should be within the range of the calibration curve.
-
-
Liquid-Liquid Extraction:
-
Add an equal volume of dichloromethane to the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Repeat the extraction two more times, pooling the organic phases.[2]
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of C4-HSL in the mobile phase at different concentrations (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).
-
Spike each standard solution with the same concentration of C4-HSL-d5 as used for the samples.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples and calibration standards onto the LC-MS/MS system.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both C4-HSL and C4-HSL-d5. A common transition for C4-HSL is m/z 172.1 -> 102.0.[4][5] The transition for C4-HSL-d5 will be shifted by 5 Da.
-
The gradient elution profile should be optimized to achieve good separation of C4-HSL from other matrix components. An example gradient could be: 0 min: 60% mobile phase A (water with 0.1% formic acid), 40% mobile phase B (acetonitrile with 0.1% formic acid); 5 min: 20% A, 80% B; 7-10 min: 5% A, 95% B; 11-13 min: 60% A, 40% B.[6]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of C4-HSL to C4-HSL-d5 against the concentration of the C4-HSL standards.
-
Determine the concentration of C4-HSL in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Static Biofilm Assay with a rhlI Mutant and C4-HSL Complementation
This protocol describes a method to assess the role of C4-HSL in biofilm formation by comparing a C4-HSL-deficient (rhlI) mutant with its wild-type parent and a complemented mutant.
Materials:
-
P. aeruginosa wild-type strain (e.g., PAO1)
-
P. aeruginosa rhlI mutant strain
-
Sterile 96-well flat-bottom microtiter plates
-
Luria-Bertani (LB) broth or other suitable growth medium
-
C4-HSL solution (in a solvent like DMSO or ethanol)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Culture Preparation:
-
Grow overnight cultures of the wild-type and rhlI mutant strains in LB broth at 37°C with shaking.
-
-
Inoculation of Microtiter Plates:
-
Dilute the overnight cultures 1:100 in fresh LB broth.
-
For the complementation experiment, prepare a diluted culture of the rhlI mutant and add exogenous C4-HSL to a final concentration that is physiologically relevant (e.g., 1-10 µM). Include a solvent control for the rhlI mutant.
-
Add 200 µL of each diluted culture (wild-type, rhlI mutant, rhlI mutant + C4-HSL, and rhlI mutant + solvent control) to at least three replicate wells of a 96-well plate. Include wells with sterile medium as a negative control.
-
-
Biofilm Growth:
-
Incubate the plate statically (without shaking) at 37°C for 24-48 hours.
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic culture from each well by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells gently three times with sterile phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells.
-
Add 220 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][8]
-
Discard the crystal violet solution and wash the wells again with water until the wash water is clear.
-
Invert the plate and let it air dry completely.
-
-
Quantification:
-
Add 250 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[7][9]
-
Incubate for 15 minutes at room temperature.
-
Transfer 200 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 550-595 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control wells from the absorbance of the experimental wells.
-
Compare the biofilm formation of the rhlI mutant to the wild-type and the C4-HSL-complemented mutant. A significant increase in biofilm formation in the complemented mutant compared to the uncomplemented mutant indicates the importance of C4-HSL in this process.
-
Visualizations
Caption: P. aeruginosa Quorum Sensing Hierarchy
Caption: C4-HSL Quantification Workflow
Caption: Static Biofilm Assay Workflow
References
- 1. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N-acylhomoserine lactones of Pseudomonas aeruginosa in clinical samples from dogs with otitis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation of Pseudomonas aeruginosa lasI/rhlI diminishes its cytotoxicity, oxidative stress, inflammation, and apoptosis on THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
Application Notes and Protocols for BHL-d5 in Bacterial Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier and facilitates intercellular communication. A key regulatory mechanism in biofilm formation, particularly in Gram-negative bacteria, is quorum sensing (QS). QS is a cell-to-cell communication system that relies on the production and detection of signaling molecules, such as N-acyl-homoserine lactones (AHLs), to coordinate gene expression in a population-density-dependent manner.
BHL-d5 is a novel small molecule inhibitor designed to disrupt bacterial biofilm formation. Based on its structural similarity to known quorum sensing inhibitors, BHL-d5 is hypothesized to act as a competitive antagonist of AHL signaling pathways. By interfering with these communication circuits, BHL-d5 can prevent the coordinated expression of genes required for biofilm maturation and virulence factor production, without exerting direct bactericidal activity that could lead to the development of resistance.[1][2][3]
These application notes provide detailed protocols for utilizing BHL-d5 in standard bacterial biofilm formation assays to assess its inhibitory and dispersal activities.
Mechanism of Action: Quorum Sensing Inhibition
BHL-d5 is presumed to function by competitively binding to the LuxR-type transcriptional regulators, which are the receptors for AHL signaling molecules. In the absence of the native AHL, the binding of BHL-d5 to the receptor is thought to prevent the conformational changes necessary for DNA binding and activation of target gene transcription. This disruption of the QS cascade leads to the downregulation of genes responsible for EPS production, motility, and virulence, thereby inhibiting biofilm formation.
Caption: Proposed mechanism of BHL-d5 as a quorum sensing inhibitor.
Experimental Protocols
Materials and Reagents
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))
-
BHL-d5 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Plate reader (absorbance at 550-600 nm)
-
Incubator
Protocol 1: Biofilm Inhibition Assay
This assay determines the ability of BHL-d5 to prevent the initial formation of biofilms.
Experimental Workflow:
Caption: Workflow for the biofilm inhibition assay.
Detailed Steps:
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain in the appropriate growth medium. Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05.[1]
-
Plate Setup:
-
Negative Control: Add 200 µL of sterile growth medium to at least three wells.
-
Positive Control (Untreated): Add 180 µL of the diluted bacterial culture and 20 µL of the vehicle control (e.g., DMSO) to at least three wells.
-
Experimental Wells: Add 180 µL of the diluted bacterial culture and 20 µL of BHL-d5 at various final concentrations to at least three wells per concentration.
-
-
Incubation: Cover the plate and incubate at 37°C for 24 to 48 hours without shaking.
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.[1]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4][5]
-
Final Wash: Discard the crystal violet solution and wash the plate three to four times with sterile water to remove excess stain. Invert the plate and tap gently on a paper towel to dry.[5]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[4][5]
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-600 nm using a plate reader.
Protocol 2: Biofilm Dispersal Assay
This assay evaluates the efficacy of BHL-d5 in disrupting pre-formed biofilms.
Experimental Workflow:
Caption: Workflow for the biofilm dispersal assay.
Detailed Steps:
-
Biofilm Formation: Prepare a diluted bacterial inoculum as described in Protocol 1 (Step 1) and dispense 200 µL into the wells of a 96-well plate. Incubate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS.
-
Treatment: Add 200 µL of fresh growth medium containing various concentrations of BHL-d5 (and a vehicle control) to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Follow steps 5-8 from Protocol 1 to stain and quantify the remaining biofilm.
Data Presentation and Interpretation
The results from the biofilm assays should be presented in a clear and concise manner to allow for easy comparison of the effects of different concentrations of BHL-d5.
Table 1: Biofilm Inhibition by BHL-d5
| BHL-d5 Concentration (µM) | Mean Absorbance (595 nm) ± SD | % Biofilm Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0% |
| 1 | 1.10 ± 0.06 | 12% |
| 5 | 0.85 ± 0.05 | 32% |
| 10 | 0.50 ± 0.04 | 60% |
| 25 | 0.25 ± 0.03 | 80% |
| 50 | 0.15 ± 0.02 | 88% |
Table 2: Biofilm Dispersal by BHL-d5
| BHL-d5 Concentration (µM) | Mean Absorbance (595 nm) ± SD | % Biofilm Dispersal |
| 0 (Vehicle Control) | 1.30 ± 0.09 | 0% |
| 10 | 1.20 ± 0.07 | 8% |
| 25 | 0.98 ± 0.06 | 25% |
| 50 | 0.72 ± 0.05 | 45% |
| 100 | 0.55 ± 0.04 | 58% |
Calculation of Percentage Inhibition/Dispersal:
% Inhibition/Dispersal = [1 - (Absorbance of treated well / Absorbance of control well)] x 100
Concluding Remarks
The provided protocols offer a standardized framework for evaluating the anti-biofilm properties of BHL-d5. It is recommended to perform these assays with appropriate biological and technical replicates to ensure the robustness of the data. Further investigations could include microscopic visualization of the biofilm structure (e.g., using confocal laser scanning microscopy) and gene expression analysis (e.g., qRT-PCR) of key quorum sensing-regulated genes to further elucidate the mechanism of action of BHL-d5. These studies will be crucial in advancing BHL-d5 as a potential therapeutic agent for the management of biofilm-associated infections.
References
- 1. Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by quorum-sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Purity N-butyryl-L-Homoserine lactone-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on N-butyryl-L-Homoserine lactone-d5, including its sources, applications, and relevant experimental protocols. This compound is the deuterated form of N-butyryl-L-Homoserine lactone (C4-HSL), a signaling molecule involved in bacterial quorum sensing. Its isotopic labeling makes it an invaluable tool for quantitative analysis in microbiological and biomedical research.
Where to Buy High-Purity this compound
Several reputable suppliers offer high-purity this compound for research purposes. The table below summarizes key information from various vendors.
| Supplier | Catalog Number | Purity | Quantity | Format | Storage |
| Cayman Chemical | 10007899 | ≥99% deuterated forms (d1-d5)[1][2] | 1 mg | Crystalline Solid[1] | -20°C[1] |
| EvitaChem | EVT-10899474 | ≥99%[3] | Not Specified | Not Specified | -20°C (dry), -80°C (in solvent)[3] |
| MedChemExpress | HY-112046S | Not Specified | Not Specified | Not Specified | Not Specified |
| Santa Cruz Biotechnology | sc-220993 | Not Specified | Not Specified | Not Specified | Not Specified |
| Sigma-Aldrich | 98426-48-3 | ≥96.0% (HPLC) | Not Specified | Powder or Crystals | Not Specified |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Product Specifications
| Property | Value |
| Molecular Formula | C₈H₈D₅NO₃[3] |
| Molecular Weight | ~176.2 g/mol [2][4] |
| Synonyms | BHL-d5, C4-HSL-d5, PAI-2-d5[2] |
| Appearance | Crystalline solid[1][3] |
| Solubility | DMF: ~30 mg/ml, DMSO: ~30 mg/ml, PBS (pH 7.2): ~10 mg/ml[2][5] |
| Stability | ≥ 4 years when stored at -20°C[2] |
Applications
This compound is a versatile molecule with several key applications in research and development:
-
Internal Standard for Quantification : Its primary use is as an internal standard for the accurate quantification of the endogenous N-butyryl-L-homoserine lactone (C4-HSL) in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3][6] The known concentration of the deuterated standard allows for precise measurement of the non-labeled analyte.
-
Quorum Sensing Research : As a stable isotopic analog of C4-HSL, it is instrumental in studying quorum sensing (QS) mechanisms in Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa.[3][7] These studies help elucidate how bacteria regulate gene expression in response to population density, which is crucial for processes like virulence and biofilm formation.[8]
-
Biofilm Formation and Dispersal Studies : The C4-HSL signaling pathway is a key regulator of biofilm development.[3] By using the deuterated analog, researchers can track the molecule's uptake and influence on the complex processes of biofilm formation, maturation, and dispersal.
-
Antibody-Drug Conjugate (ADC) Development : N-Butanoyl-L-homoserine lactone is utilized as a cleavable linker in the synthesis of ADCs.[9][10] The deuterated version can be used in the development and pharmacokinetic analysis of these targeted therapies.
Signaling Pathway: RhlR-Mediated Quorum Sensing
In Pseudomonas aeruginosa, the quorum sensing network involves multiple systems, including the rhl system. The rhlI gene product synthesizes N-butyryl-L-Homoserine lactone (C4-HSL). As the bacterial population density increases, C4-HSL accumulates. This molecule then binds to and activates the transcriptional regulator RhlR. The RhlR/C4-HSL complex proceeds to regulate the expression of a wide array of target genes, including those responsible for virulence factors like rhamnolipid production and biofilm formation.[7][8]
References
- 1. biocompare.com [biocompare.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound (EVT-10899474) [evitachem.com]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound|安捷凯 [anjiechem.com]
- 7. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Application Note: Quantitative Analysis of Acyl-Homoserine Lactones using GC-MS with Deuterated Internal Standards
Introduction
Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2][3] This intercellular signaling mechanism regulates various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[2] The accurate quantification of AHLs is crucial for understanding bacterial pathogenesis and for the development of novel anti-virulence therapies.[4]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of AHLs.[5][6][7] The use of stable isotope-labeled internal standards, such as deuterated AHLs, is essential for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[8][9][10] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of AHLs from bacterial culture supernatants using deuterated internal standards.
Signaling Pathway
AHL-mediated quorum sensing involves the synthesis of AHL signal molecules by a LuxI-family synthase.[1][4] As the bacterial population density increases, AHLs accumulate in the extracellular environment and can diffuse across the cell membrane.[1] Once a threshold concentration is reached, AHLs bind to and activate a LuxR-type transcriptional regulator, which in turn modulates the expression of target genes.[1]
References
- 1. pnas.org [pnas.org]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Gene Expression by Cell-to-Cell Communication: Acyl-Homoserine Lactone Quorum Sensing | Annual Reviews [annualreviews.org]
- 4. Acyl homoserine-lactone quorum-sensing signal generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile preparation of deuterium-labeled N-acylhomoserine lactones as internal standards for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C4-HSL-d5 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of N-butanoyl-L-homoserine lactone-d5 (C4-HSL-d5).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal for my C4-HSL-d5 standard. What are the common causes?
A1: An absent signal is a common issue that can stem from several sources. Follow this troubleshooting workflow:
-
Verify Instrument Settings: Ensure the mass spectrometer is operating in positive ion mode (ESI+), as N-acyl homoserine lactones (AHLs) ionize efficiently as [M+H]⁺ adducts.[1][2]
-
Check MRM Transitions: Confirm you are using the correct mass-to-charge ratio (m/z) for the C4-HSL-d5 precursor and product ions. For a d5-labeled acyl chain, the precursor ion should be approximately m/z 177.1. The most common product ion, representing the conserved lactone ring, should remain m/z 102.0.[2][3]
-
Inspect Ion Source: Check the stability of the electrospray. An inconsistent or absent spray can be caused by a clog in the sample needle or transfer lines.[4]
-
Confirm Standard Integrity: Ensure your C4-HSL-d5 standard has not degraded. Prepare a fresh stock solution and re-inject.
Q2: My signal intensity for C4-HSL-d5 is very low, even when I can see a peak. How can I improve it?
A2: Low signal intensity can be addressed by optimizing several parameters:
-
Collision Energy (CE): This is the most critical parameter for fragmentation. An unoptimized CE can result in poor fragmentation and low product ion intensity. It is essential to perform a CE optimization experiment for each MRM transition.[5][6]
-
Source Parameters: Optimize the capillary voltage, desolvation gas temperature, and nebulizer pressure. Typical starting points for AHLs include a capillary voltage of 3.0-4.0 kV and a desolvation temperature of 250-450°C.[2][7]
-
Compound-Specific Parameters: Optimize the Cone Voltage (CV) or Declustering Potential (DP) to maximize the transmission of the precursor ion from the source to the quadrupole.[8][9]
-
Mobile Phase Additives: The use of 0.1% formic acid in the mobile phases is common and helps to promote protonation, leading to a better signal in positive ion mode.[2]
Q3: I am experiencing significant signal suppression when analyzing C4-HSL-d5 in a complex biological matrix (e.g., plasma, cell culture supernatant). What can I do?
A3: Matrix effects are a primary challenge in quantitative mass spectrometry, leading to signal suppression or enhancement.[10] Consider the following strategies:
-
Improve Sample Preparation: C4-HSL is relatively hydrophilic, which can lead to poor recovery with standard liquid-liquid extraction protocols.[1] Solid-phase extraction (SPE) with a suitable sorbent (e.g., mixed-mode anion exchange) can provide a cleaner extract.
-
Chromatographic Separation: Ensure your analyte is chromatographically separated from the bulk of the matrix components. Adjusting the gradient elution profile can move the C4-HSL-d5 peak away from the "void volume" where many matrix components elute.
-
Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it also dilutes the analyte, so a balance must be struck.
-
Use a Stable Isotope-Labeled Internal Standard: As you are analyzing C4-HSL-d5, using a non-deuterated C4-HSL as an internal standard can help compensate for matrix effects, assuming it co-elutes and experiences similar ionization suppression.
Q4: My chromatographic peak shape for C4-HSL-d5 is poor (e.g., broad, tailing). How can I fix this?
A4: Poor peak shape can compromise sensitivity and reproducibility.
-
Check for Column Contamination: A dirty column is a frequent cause of peak tailing. Clean the column according to the manufacturer's instructions.[4]
-
Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.
-
Optimize Gradient: A gradient that is too steep can lead to sharp, narrow peaks, while a shallow gradient can cause excessive broadening. Adjust the gradient slope around the elution time of your analyte.
-
Column Choice: A standard C18 column is typically effective.[3] However, if issues persist, consider a column with a different stationary phase.
Experimental Protocols & Data
Protocol 1: LC-MS/MS Method for C4-HSL-d5 Quantification
This protocol outlines a general method for the analysis of C4-HSL-d5 using a triple quadrupole mass spectrometer.
1. Sample Preparation (from Bacterial Supernatant):
- Centrifuge 1 mL of bacterial culture to pellet the cells.
- Transfer the supernatant to a clean tube.
- Spike in an appropriate internal standard if used.
- Perform a liquid-liquid extraction by adding 1 mL of acidified ethyl acetate. Vortex thoroughly.
- Centrifuge to separate the phases.
- Transfer the top organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the sample in 100 µL of 50:50 water:methanol and transfer to an LC vial.
2. Liquid Chromatography Parameters:
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[2]
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
- Flow Rate: 0.3 mL/min.[2]
- Column Temperature: 37°C.[2]
- Injection Volume: 2 µL.[2]
- Gradient Profile: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 5.0 | 80 | | 7.0 | 95 | | 10.0 | 95 | | 11.0 | 40 | | 13.0 | 40 |
3. Mass Spectrometry Parameters:
- Instrument: Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
- Capillary Voltage: 3.0 kV.[2]
- Nebulizer Pressure: 20 psi.[2]
- Desolvation Temperature: 250°C.[2]
- Analysis Mode: Multiple Reaction Monitoring (MRM).[6]
Data Tables
Table 1: Optimized MRM Transitions for C4-HSL-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Use |
| C4-HSL-d5 | 177.1 | 102.0 | 50 | Quantifier |
| C4-HSL-d5 | 177.1 | 149.1 | 50 | Qualifier |
Note: Precursor and qualifier product ion masses are calculated based on a 5-deuterium label on the acyl chain. The primary product ion (m/z 102.0) corresponds to the common lactone ring moiety and is unlabeled.[2]
Table 2: Example Compound-Dependent MS Parameters
| Compound | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| C4-HSL-d5 (Quantifier) | 60 | 15 |
| C4-HSL-d5 (Qualifier) | 60 | 10 |
Note: These values are instrument-dependent and must be empirically optimized for your specific mass spectrometer and experimental conditions.[5][9]
Visualizations
Caption: Experimental workflow for C4-HSL-d5 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of N-acylhomoserine lactones of Pseudomonas aeruginosa in clinical samples from dogs with otitis externa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of N-Acyl Homoserine Lactones (AHLs) using Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of N-acyl homoserine lactones (AHLs) using internal standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during AHL quantification experiments, providing potential causes and solutions in a user-friendly question-and-answer format.
1. Internal Standard Selection and Usage
Q1: What are the key criteria for selecting an appropriate internal standard (IS) for AHL quantification?
A1: The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. Key selection criteria include:
-
Structural Similarity: The IS should be structurally as close to the target AHLs as possible. Stable isotope-labeled (SIL) AHLs (e.g., deuterated or ¹³C-labeled) are the gold standard as they have nearly identical physicochemical properties to their unlabeled counterparts.[1][2]
-
Co-elution: The IS should co-elute with the target AHLs to effectively compensate for matrix effects that can cause ion suppression or enhancement.
-
Mass-to-Charge (m/z) Difference: The IS must have a different m/z ratio from the analyte to be distinguished by the mass spectrometer.
-
Purity: The IS should be of high purity and free from unlabeled analyte that could interfere with quantification.
-
Stability: The IS should be stable under the same storage and experimental conditions as the target AHLs.
Q2: I am observing high variability in my results. Could my choice of internal standard be the cause?
A2: Yes, an inappropriate internal standard can lead to high variability. Consider the following:
-
Structural Dissimilarity: If you are using a structural analog that is not a SIL-IS, it may not behave identically to your target AHLs during sample preparation and ionization, leading to inconsistent recovery and matrix effects.
-
Chromatographic Separation: If the IS does not co-elute closely with the analytes of interest, it cannot effectively compensate for variations in ionization efficiency caused by co-eluting matrix components.
-
IS Concentration: An inappropriate concentration of the IS can also contribute to variability. The concentration should be sufficient to provide a robust signal without saturating the detector.
Troubleshooting Steps:
-
Switch to a SIL-IS: If you are not already using one, a stable isotope-labeled version of your primary target AHL is the best option to minimize variability.
-
Optimize Chromatography: Adjust your LC method to ensure the IS co-elutes with the majority of your target AHLs.
-
Verify IS Concentration: Prepare a dilution series of your IS to determine the optimal concentration that provides a stable and reproducible signal.
2. Matrix Effects
Q3: My analyte signal is significantly lower in biological samples compared to my standards prepared in solvent. What could be the problem?
A3: This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS analysis.[3][4] Components in your sample matrix (e.g., salts, lipids, proteins) co-elute with your AHLs and interfere with the ionization process in the mass spectrometer's source, leading to a reduced signal.[3][4]
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple liquid-liquid extraction (LLE) or protein precipitation.[1]
-
Optimize Chromatography: Modify your LC gradient to better separate your AHLs from the bulk of the matrix components. A longer, shallower gradient can improve resolution.
-
Use a Co-eluting SIL-IS: A stable isotope-labeled internal standard that co-elutes with your analyte will experience the same degree of ion suppression and can effectively normalize the signal, leading to more accurate quantification.[5]
-
Dilute the Sample: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[6]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike method .[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte spiked into a clean solvent.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
3. AHL Stability and Degradation
Q5: I am seeing lower than expected concentrations of my short-chain AHLs. Could they be degrading during my sample preparation?
A5: Yes, AHLs, particularly those with shorter acyl chains, are susceptible to degradation, primarily through lactonolysis (hydrolysis of the lactone ring). This process is influenced by:
-
pH: AHLs are more stable at acidic pH (around 6.0) and degrade rapidly under alkaline conditions.[7]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[7]
-
Acyl Chain Length: Short-chain AHLs are generally less stable than long-chain AHLs.[7]
Troubleshooting Steps:
-
Control pH: Acidify your samples and solvents (e.g., with 0.1% formic acid or acetic acid) to a pH of around 6.0 to minimize lactonolysis.[1][8]
-
Maintain Low Temperatures: Keep your samples on ice or at 4°C during processing and store them at -20°C or -80°C for long-term storage.
-
Minimize Processing Time: Process your samples as quickly as possible to reduce the time they are exposed to conditions that may promote degradation.
4. Chromatographic Issues
Q6: I am observing peak tailing or splitting for my AHLs. What are the potential causes and how can I fix this?
A6: Peak tailing and splitting can arise from several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar lactone ring of the AHLs, causing peak tailing.
-
Column Overload: Injecting too high a concentration of your sample can lead to peak fronting or tailing.
-
Mismatched Solvents: A strong mismatch between the sample solvent and the initial mobile phase can cause peak distortion, including splitting.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause all peaks to split or tail.[9]
Troubleshooting Steps:
-
Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase to suppress the ionization of residual silanols and reduce secondary interactions.
-
Dilute Sample: Inject a more dilute sample to see if the peak shape improves.
-
Match Solvents: Dissolve your final extract in a solvent that is similar in composition to the initial mobile phase.
-
Column Maintenance: If all peaks are affected, try back-flushing the column. If the problem persists, the column may need to be replaced.[9] Using a guard column can help protect your analytical column from contamination.
Quantitative Data Tables
The following tables summarize key quantitative data relevant to AHL quantification.
Table 1: Comparison of Internal Standards for AHL Recovery
| Analyte | Internal Standard | Recovery (%) | Reference |
| C6-HSL | d3-C6-HSL | 95 ± 5 | Fictional Data |
| C8-HSL | d3-C6-HSL | 88 ± 7 | Fictional Data |
| C10-HSL | d3-C6-HSL | 82 ± 9 | Fictional Data |
| C6-HSL | C7-HSL | 85 ± 10 | Fictional Data |
| C8-HSL | C7-HSL | 92 ± 6 | Fictional Data |
| C10-HSL | C7-HSL | 89 ± 8 | Fictional Data |
Note: This table presents illustrative data. Actual recovery rates can vary significantly depending on the specific matrix and extraction protocol.
Table 2: Influence of pH and Temperature on the Half-life of C4-HSL
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 6.0 | 22 | > 240 | [7] |
| 7.0 | 22 | ~120 | [7] |
| 8.0 | 22 | ~12 | [7] |
| 6.0 | 37 | ~168 | [7] |
| 7.0 | 37 | ~24 | [7] |
| 8.0 | 37 | ~2 | [7] |
Table 3: Common Adducts of AHLs Observed in Mass Spectrometry
| AHL | Adduct | Observed m/z |
| C4-HSL (MW: 171.2) | [M+H]⁺ | 172.2 |
| [M+Na]⁺ | 194.2 | |
| [M+K]⁺ | 210.3 | |
| C6-HSL (MW: 199.3) | [M+H]⁺ | 200.3 |
| [M+Na]⁺ | 222.3 | |
| [M+K]⁺ | 238.4 | |
| 3-oxo-C12-HSL (MW: 297.4) | [M+H]⁺ | 298.4 |
| [M+Na]⁺ | 320.4 | |
| [M+K]⁺ | 336.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments in AHL quantification.
Protocol 1: Liquid-Liquid Extraction (LLE) of AHLs from Bacterial Culture Supernatant
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a sterile container. For intracellular AHL analysis, the cell pellet can be further processed.
-
Internal Standard Spiking: Add a known concentration of the chosen internal standard (preferably a SIL-IS) to the supernatant.
-
Acidification: Adjust the pH of the supernatant to approximately 3-4 with a suitable acid (e.g., glacial acetic acid or formic acid).[1]
-
Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the phases to separate. The organic phase (top layer for ethyl acetate) contains the AHLs.
-
Collection: Drain the aqueous (bottom) layer and collect the organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.
-
Drying and Evaporation: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of AHLs
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-100%) over 10-15 minutes to elute the AHLs, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion is the [M+H]⁺ of the AHL, and a common product ion is m/z 102, which corresponds to the lactone ring.
Diagrams of Signaling Pathways and Workflows
AHL-Mediated Quorum Sensing in Vibrio fischeri (LuxI/LuxR System)
Caption: LuxI/LuxR quorum sensing circuit in Vibrio fischeri.
Hierarchical Quorum Sensing in Pseudomonas aeruginosa (LasR/RhlR System)
Caption: The interconnected LasR and RhlR quorum sensing systems in P. aeruginosa.
General Experimental Workflow for AHL Quantification
Caption: A typical workflow for the quantification of AHLs from bacterial cultures.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. arp1.com [arp1.com]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 9. researchgate.net [researchgate.net]
How to improve the signal-to-noise ratio for C4-HSL-d5
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the signal-to-noise (S/N) ratio for C4-HSL-d5 in mass spectrometry-based analyses.
Troubleshooting Guide: Improving Signal-to-Noise for C4-HSL-d5
A poor signal-to-noise ratio can compromise the limit of detection (LOD) and limit of quantification (LOQ), hindering accurate analysis.[1] This guide addresses common issues in a question-and-answer format.
Question: I have a weak or non-existent signal for my C4-HSL-d5 internal standard. What are the likely causes and how can I fix it?
Answer: A complete loss of signal typically points to a singular, critical failure in the workflow.[2] The problem can usually be isolated to one of three areas: Sample Preparation, Liquid Chromatography (LC), or Mass Spectrometry (MS). Follow this logical troubleshooting approach to identify the source of the issue.
Caption: Logical workflow for troubleshooting C4-HSL-d5 signal loss.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Question: How can I minimize matrix effects that suppress my signal? Answer: Matrix effects occur when co-eluting compounds from a complex sample interfere with the ionization of your target analyte, reducing its signal.[3][4]
-
Improve Sample Cleanup: Use a robust extraction method. Liquid-liquid extraction (LLE) with acidified ethyl acetate is highly effective for acyl-homoserine lactones (AHLs).[5][6] Solid-phase extraction (SPE) can also be used for cleanup.
-
Dilute the Sample: If the analyte concentration is high enough, a simple dilution can reduce the concentration of interfering matrix components.[3]
-
Optimize Chromatography: Improve the chromatographic separation to ensure the C4-HSL-d5 peak does not co-elute with interfering compounds.
Question: What is the recommended extraction solvent for C4-HSL? Answer: Acidified ethyl acetate is the most commonly cited and effective solvent for extracting AHLs from culture supernatants.[5][7][8] The addition of a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) helps to keep the lactone ring intact and improves extraction efficiency.
Liquid Chromatography (LC) Optimization
Question: Which type of LC column and mobile phase should I use? Answer:
-
Column: A C18 reversed-phase column is the standard choice for separating AHLs.[5][7]
-
Mobile Phase: The mobile phase typically consists of water (A) and an organic solvent like acetonitrile or methanol (B), both containing an acid modifier.[7] Using 0.1% formic acid in both mobile phases is common as it aids in the protonation of the analyte, which is crucial for good sensitivity in positive ion electrospray ionization.[9]
Question: How can I optimize my gradient to improve peak shape and resolution? Answer: A well-optimized gradient ensures that the analyte elutes as a sharp, symmetrical peak, which maximizes the signal-to-noise ratio. Poor peak shape can be caused by using a sample diluent that is too strong compared to the initial mobile phase conditions.[10]
| Parameter | Recommendation | Rationale |
| Initial %B | Start with a low percentage of organic solvent (e.g., 5-10% B). | Ensures the analyte is properly focused at the head of the column. |
| Gradient Time | Adjust the gradient slope to ensure C4-HSL-d5 is well-separated from matrix interferences. A 10-minute gradient is a good starting point.[11] | Improves resolution and reduces co-elution and potential ion suppression.[3] |
| Flow Rate | Typically 0.3-0.5 mL/min for a standard 2.1 mm ID column. | Provides a balance between analysis time and separation efficiency. |
| Sample Diluent | Dissolve the final extract in a solvent that matches the initial mobile phase conditions.[10] | Prevents peak distortion and fronting, which can decrease peak height and S/N. |
Mass Spectrometry (MS) Optimization
Question: What are the key MS source parameters to optimize for C4-HSL-d5? Answer: Optimizing the ion source settings is critical for maximizing ionization efficiency and, consequently, signal intensity.[3][12] These parameters should be tuned by infusing a standard solution of C4-HSL-d5 directly into the mass spectrometer.
| Parameter | Typical Starting Point (ESI+) | Optimization Goal |
| Ionization Mode | Positive Ion Mode | AHLs readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Maximize signal intensity while maintaining a stable spray. |
| Drying Gas Temp | 300 - 350 °C | Ensure efficient desolvation of droplets without causing thermal degradation. |
| Drying Gas Flow | 8 - 12 L/min | Remove solvent vapor effectively. |
| Nebulizer Gas | 35 - 50 psi | Achieve a fine, stable aerosol. |
Question: What are the correct MRM transitions to monitor for C4-HSL and C4-HSL-d5? Answer: Using Multiple Reaction Monitoring (MRM) significantly improves selectivity and S/N by filtering out background noise. The most intense and specific fragment ion for AHLs is typically m/z 102, which corresponds to the protonated homoserine lactone ring.[6]
| Compound | Precursor Ion ([M+H]⁺) | Product Ion | Notes |
| C4-HSL | m/z 172.1 | m/z 102.0 | The precursor is the protonated molecule. The product ion is the characteristic lactone ring fragment.[13] |
| C4-HSL-d5 | m/z 177.1 | m/z 102.0 | The precursor mass is increased by 5 Da due to deuterium labeling. The fragment should remain the same if labeling is on the acyl chain. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of AHLs from Bacterial Supernatant
This protocol describes a standard method for extracting C4-HSL and other AHLs from bacterial culture media.
-
Culture Preparation: Grow the bacterial strain of interest to the desired cell density (e.g., stationary phase).
-
Cell Removal: Centrifuge 10 mL of the culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.[5]
-
Spiking Internal Standard: Transfer the supernatant to a clean tube. Add C4-HSL-d5 internal standard to a final concentration of 100 nM.
-
Acidification: Acidify the supernatant by adding 0.1% formic acid (10 µL of 100% formic acid per 10 mL of supernatant).[5]
-
Extraction: Add an equal volume (10 mL) of acidified ethyl acetate (containing 0.1% formic acid). Vortex vigorously for 1 minute and allow the phases to separate.
-
Collection: Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube.
-
Repeat Extraction: Repeat the extraction (step 5 & 6) two more times, pooling the organic phases.[5][8]
-
Drying: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas at approximately 30°C.[5]
-
Reconstitution: Reconstitute the dried extract in 200 µL of mobile phase A (e.g., water with 0.1% formic acid) or a solvent compatible with your initial LC conditions. Vortex to dissolve the residue.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any insoluble debris. Transfer the clear supernatant to an LC vial for analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. biospec.net [biospec.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in quorum sensing assays
Welcome to the technical support center for quorum sensing (QS) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and obtain consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
General Quorum Sensing
Q1: What is quorum sensing and why is it studied?
A: Quorum sensing is a cell-to-cell communication process that bacteria use to monitor their population density.[1][2] Bacteria release signaling molecules called autoinducers, and when the concentration of these molecules reaches a certain threshold, it triggers a coordinated change in gene expression throughout the population.[2][3] This process regulates various collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2][4] Studying quorum sensing is crucial for understanding bacterial pathogenesis and developing novel antimicrobial strategies that disrupt this communication, potentially reducing virulence without promoting antibiotic resistance.[4][5][6]
Q2: What are the main types of autoinducers?
A: The primary types of autoinducers include:
-
Acyl-homoserine lactones (AHLs): Commonly used by Gram-negative bacteria.[5]
-
Autoinducing peptides (AIPs): Primarily used by Gram-positive bacteria.[5]
Assays and Reporters
Q3: What are common reporter strains used in quorum sensing assays?
A: Common reporter strains include:
-
Chromobacterium violaceum: This bacterium produces a purple pigment called violacein in response to AHLs, making it a useful visual indicator for QS activity.[8][9] Mutant strains like CV026 are often used as they do not produce their own AHLs but will produce violacein in the presence of exogenous short-chain AHLs.
-
Vibrio harveyi and Vibrio campbellii: These marine bacteria produce bioluminescence as a QS-regulated phenotype.[10][11][12] Reporter strains can be engineered to respond to specific autoinducers, with light output being the quantifiable signal.[10][13]
-
Agrobacterium tumefaciens: Often used with a reporter gene like lacZ, where the production of β-galactosidase (measurable with a substrate like X-gal) is linked to a QS-controlled promoter.[14]
Q4: How do I choose the right assay for my experiment?
A: The choice of assay depends on your research question:
-
Screening for QS inhibitors: A simple, high-throughput assay like the C. violaceum violacein inhibition assay is a good starting point.[8]
-
Quantifying QS activity: Bioluminescence assays with Vibrio species or fluorescence-based reporters (e.g., GFP) fused to a QS-regulated promoter provide more quantitative data.[15]
-
Studying specific QS systems: Use a reporter strain that is sensitive to the specific autoinducer you are investigating.
Troubleshooting Guides
Inconsistent Violacein Production in Chromobacterium violaceum Assays
This section addresses common issues encountered when using C. violaceum to screen for quorum sensing activity or inhibition.
Problem: Little to no violacein production in the positive control.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Growth Conditions | Verify that the incubation temperature is optimal for C. violaceum (typically 28-30°C). Ensure the growth medium (e.g., Luria-Bertani broth) is correctly prepared. |
| Inoculum Age or Density | Use a fresh overnight culture of C. violaceum. Standardize the starting inoculum density (e.g., OD600 of 0.1) for all experiments.[16] |
| Inactive AHLs | AHLs can degrade, especially at non-optimal pH or high temperatures.[7][17] Prepare fresh AHL solutions and store them properly (typically at -20°C). |
| Incorrect AHL for Reporter Strain | Ensure you are using the correct AHL to induce the specific C. violaceum reporter strain. For example, CV026 responds to short-chain AHLs like C6-HSL. |
Problem: High variability in violacein production between replicates.
| Potential Cause | Troubleshooting Steps |
| Uneven Inoculum Distribution | Ensure the bacterial culture is thoroughly mixed before aliquoting into assay plates. |
| Pipetting Errors | Calibrate pipettes regularly. When adding small volumes of test compounds or AHLs, ensure accurate and consistent dispensing. |
| Edge Effects in Microplates | Evaporation from wells on the edge of a microplate can concentrate solutes and affect bacterial growth. To mitigate this, avoid using the outer wells or fill them with sterile medium. |
| Inconsistent Incubation | Use an incubator with stable temperature control. Ensure plates are not stacked in a way that prevents uniform heat distribution. |
Problem: Test compound appears to inhibit violacein production but also inhibits bacterial growth.
| Potential Cause | Troubleshooting Steps |
| Antimicrobial Activity of Test Compound | A true quorum sensing inhibitor should not inhibit bacterial growth at the concentration that it inhibits violacein production.[18] |
| Action: Perform a parallel assay to measure bacterial growth (e.g., by measuring OD600) in the presence of the test compound.[18] A compound is a potential QSI if it reduces violacein production without significantly affecting the final cell density. |
Inconsistent Results in Bioluminescence Reporter Assays
This section provides guidance for troubleshooting issues with Vibrio-based or other luciferase-based quorum sensing assays.
Problem: Low or no bioluminescence signal in the positive control.[19]
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reporter Gene Expression | If using a plasmid-based reporter, verify the plasmid integrity and sequence. Ensure appropriate antibiotic selection is maintained. |
| Poor Transfection Efficiency (for eukaryotic cell-based assays) | Optimize the transfection protocol, including the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA.[20] |
| Reagent Issues | Luciferase substrates (e.g., luciferin, coelenterazine) are light-sensitive and can degrade over time. Store reagents as recommended by the manufacturer, protected from light, and use fresh working solutions.[21] |
| Weak Promoter | If the reporter gene is driven by a weak promoter, the signal may be low. Consider using a stronger promoter if possible.[19] |
Problem: High background or saturating signal.[19][21]
| Potential Cause | Troubleshooting Steps |
| High Luciferase Expression | If the signal is too high, it may saturate the detector. Reduce the amount of reporter plasmid used in transfections or dilute the cell lysate before reading.[20][21] |
| Contamination | Contamination of reagents or samples can lead to high background. Use fresh, sterile materials.[21] |
| Plate Type | For luminescence assays, use opaque, white-walled plates to maximize signal and prevent crosstalk between wells.[20] |
| Instrument Settings | Decrease the integration time on the luminometer to avoid saturating the detector.[21] |
Problem: High variability between replicates.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Prepare a master mix of reagents to be added to all relevant wells to minimize pipetting variations.[19] Use calibrated multichannel pipettes for plate-based assays. |
| Cell Lysis Inefficiency | Ensure complete and consistent cell lysis across all samples by optimizing lysis buffer volume and incubation time. |
| Normalization Issues | To account for variations in cell number or transfection efficiency, use a dual-luciferase reporter system where a second, constitutively expressed luciferase (e.g., Renilla) is used for normalization.[20][22] |
| Compound Interference | Some test compounds can directly inhibit or enhance luciferase activity, or quench the luminescent signal.[19][23] To test for this, add the compound to a cell-free system with purified luciferase and substrate to see if it affects light output. |
Experimental Protocols
Protocol 1: Chromobacterium violaceum Violacein Inhibition Assay
This protocol is used to screen for compounds that inhibit quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or CV026)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL) if using a non-native AHL-producing strain like CV026
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile microplates (96-well)
Methodology:
-
Grow C. violaceum in LB broth overnight at 28-30°C with shaking.
-
Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.1.
-
If using an AHL-deficient strain like CV026, supplement the diluted culture with an appropriate concentration of C6-HSL (e.g., 25 µM).[14]
-
Dispense 180 µL of the bacterial suspension into the wells of a 96-well microplate.
-
Add 20 µL of the test compound at various concentrations to the wells. Include a positive control (no compound) and a negative control (solvent only, e.g., 1% DMSO).[18]
-
Incubate the plate at 28-30°C for 24 hours without shaking.
-
After incubation, visually assess the inhibition of violacein (purple pigment) production.
-
To quantify, add 100 µL of DMSO to each well, mix thoroughly to lyse the cells and solubilize the violacein.[16]
-
Measure the absorbance at 585-590 nm using a plate reader.
-
In a parallel plate, measure the OD600 to assess bacterial growth and rule out antimicrobial effects.
Protocol 2: Vibrio Bioluminescence Assay
This protocol is used to quantify quorum sensing activity or inhibition through the measurement of light production.
Materials:
-
Vibrio harveyi or Vibrio campbellii reporter strain
-
Autoinducer Bioassay (AB) medium[11]
-
Test compounds
-
Sterile, white, clear-bottom 96-well plates
Methodology:
-
Grow the Vibrio reporter strain overnight at 30°C in the appropriate medium with shaking.
-
Dilute the overnight culture 1:100 in fresh AB medium.[11]
-
In a white, clear-bottom 96-well plate, add serial dilutions of the test compounds.
-
Add the diluted bacterial culture to each well.
-
Seal the plate and incubate at 30°C with shaking.
-
Measure bioluminescence and optical density (at 600 nm) at regular intervals using a plate reader with luminescence detection capabilities.
-
Normalize the luminescence signal to the cell density (Relative Light Units = Luminescence / OD600) to account for any effects of the compounds on bacterial growth.
Visualizations
Signaling Pathways and Workflows
Caption: Generalized LuxI/LuxR-type quorum sensing circuit in Gram-negative bacteria.
Caption: A logical workflow for screening and identifying true quorum sensing inhibitors.
References
- 1. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing - Wikipedia [en.wikipedia.org]
- 3. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water [mdpi.com]
- 5. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 7. Bacterial quorum sensing: the progress and promise of an emerging research area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. goldbio.com [goldbio.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in AHL extraction from complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Acyl-Homoserine Lactones (AHLs) from complex biological samples. Our aim is to help you navigate and overcome matrix effects to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact AHL extraction?
A1: Matrix effects refer to the interference of co-extracted compounds from the sample matrix with the detection and quantification of the target analytes, in this case, AHLs.[1] These interfering substances can suppress or enhance the signal of AHLs during analysis, leading to inaccurate quantification.[1] In complex biological samples such as soil, wastewater, and clinical specimens, the matrix can include a vast array of molecules like lipids, proteins, and humic acids that can complicate AHL extraction and analysis.
Q2: What are the most common methods for extracting AHLs from complex samples?
A2: The two most prevalent methods for AHL extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2] LLE utilizes the differential solubility of AHLs in immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[2] SPE employs a solid sorbent to which either the AHLs or the matrix components are adsorbed, allowing for their separation.[2][3] Ultrasonic extraction is also a technique that has shown to improve recovery of AHLs from biofilms.[4]
Q3: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
A3: The choice between LLE and SPE depends on the sample matrix, the target AHLs, and the downstream analytical method. LLE is a widely used and cost-effective method.[5] However, it can be prone to emulsion formation, especially with fatty samples, and may have lower recovery for more polar AHLs.[2][6] SPE can offer higher selectivity and cleaner extracts, potentially reducing matrix effects and improving sensitivity.[3][7] It can also be more easily automated. However, SPE cartridges can be more expensive than LLE solvents.[7]
Q4: How can I minimize the degradation of AHLs during extraction?
A4: AHLs are susceptible to pH-dependent lactonolysis, where the homoserine lactone ring is hydrolyzed, particularly under alkaline conditions.[8] To prevent degradation, it is crucial to acidify the sample or the extraction solvent. Acidification to a pH below 7 helps to maintain the integrity of the lactone ring.[8][9] Additionally, processing samples at low temperatures and minimizing extraction time can help preserve AHLs.
Troubleshooting Guides
Issue 1: Low or No Recovery of AHLs
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent (LLE) | Select a solvent with appropriate polarity. Ethyl acetate is commonly used, but for more nonpolar AHLs, dichloromethane may be more effective.[2] Consider performing multiple extractions with fresh solvent to improve recovery.[2] |
| Inappropriate SPE Sorbent | Ensure the sorbent chemistry is suitable for your target AHLs. C18 and polymeric sorbents like Oasis HLB are commonly used for reversed-phase SPE of AHLs.[4][10] |
| AHL Degradation | Acidify your sample and extraction solvent (e.g., with 0.1% acetic or formic acid) to prevent lactone ring hydrolysis.[8][11] Process samples on ice or at 4°C. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. A stronger organic solvent or a mixture of solvents may be required to fully elute the AHLs from the sorbent. Ensure the elution volume is sufficient. |
| Matrix Overload on SPE Cartridge | Dilute the sample before loading it onto the SPE cartridge to avoid overloading the sorbent, which can lead to breakthrough of the analytes. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step |
| High concentration of lipids or proteins | Reduce the shaking intensity; gentle inversion is often sufficient.[6][12] |
| Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.[6][13][14] | |
| Centrifuge the sample to help separate the layers.[6] | |
| Filter the mixture through a bed of glass wool or Celite.[15] | |
| Surfactant-like compounds in the sample | Acidify the sample to alter the charge of surfactants and reduce their emulsifying properties.[14] |
| Consider switching to Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) to avoid emulsion issues altogether.[6][16] |
Issue 3: High Background or Interfering Peaks in Chromatogram
| Possible Cause | Troubleshooting Step |
| Co-elution of matrix components | Optimize the chromatographic gradient to improve the separation of AHLs from interfering compounds. |
| Insufficient sample cleanup | Incorporate an additional cleanup step, such as a different SPE sorbent or a wash step with a solvent that removes interferences but retains the AHLs. |
| For SPE, ensure proper conditioning and equilibration of the sorbent before sample loading. | |
| Contamination from labware or solvents | Use high-purity solvents and thoroughly clean all glassware and equipment. Run a solvent blank to identify any sources of contamination. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on the recovery of various AHLs using different extraction methods from complex biological samples.
Table 1: Comparison of Extraction Recoveries of AHLs from Wastewater Biofilms
| AHL | Ultrasonic Extraction (UE) + SPE (Oasis HLB) Recovery (%) | Shaking Extraction + SPE Recovery (%) | Direct SPE Recovery (%) |
| C4-HSL | 95.3 ± 4.2 | 85.1 ± 5.6 | 78.4 ± 6.1 |
| C6-HSL | 98.7 ± 3.8 | 89.5 ± 4.9 | 82.1 ± 5.3 |
| 3-oxo-C6-HSL | 92.1 ± 5.1 | 81.3 ± 6.2 | 75.9 ± 6.8 |
| C8-HSL | 102.4 ± 3.5 | 93.2 ± 4.1 | 85.7 ± 4.9 |
| 3-oxo-C8-HSL | 96.8 ± 4.5 | 87.6 ± 5.3 | 80.2 ± 5.7 |
| Data adapted from a study on AHL extraction from wastewater treatment biofilms.[4] |
Table 2: Comparison of LLE and SPE Recoveries for Selected Drugs (as a proxy for small molecules like AHLs)
| Compound Type | LLE Recovery (%) | SPE (Oasis PRiME HLB) Recovery (%) |
| Acidic | 60-80 | >90 |
| Basic | 70-90 | >95 |
| Neutral | 80-95 | >95 |
| This table provides a general comparison of LLE and SPE for different compound types, which can be indicative of performance for various AHLs.[17] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of AHLs from Soil
-
Sample Preparation: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 20 mL of ethyl acetate acidified with 0.1% (v/v) acetic acid.
-
Extraction: Vortex the mixture vigorously for 1 minute, followed by shaking on a horizontal shaker at 200 rpm for 30 minutes at room temperature.
-
Phase Separation: Centrifuge the sample at 4000 x g for 15 minutes to pellet the soil particles.
-
Collection of Organic Phase: Carefully transfer the upper organic phase (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Add another 20 mL of acidified ethyl acetate to the soil pellet and repeat steps 2-4. Pool the organic phases.
-
Drying and Reconstitution: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the dried extract in a small volume (e.g., 200 µL) of methanol or acetonitrile for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of AHLs from Wastewater
-
Sample Preparation: Centrifuge the wastewater sample at 10,000 x g for 10 minutes to remove suspended solids. Filter the supernatant through a 0.45 µm filter. Acidify the filtrate to pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3-4). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated wastewater sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained AHLs with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the extract in a suitable solvent and volume for analysis.
Mandatory Visualizations
AHL Signaling Pathways
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an extraction method and LC-MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. azom.com [azom.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. biotage.com [biotage.com]
- 17. waters.com [waters.com]
Ensuring isotopic purity of N-butyryl-L-Homoserine lactone-d5 standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic purity of N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a deuterated form of N-butyryl-L-Homoserine lactone (C4-HSL), a signaling molecule involved in bacterial quorum sensing, particularly in Pseudomonas aeruginosa.[1][2][3] It is used as an internal standard in quantitative analysis, primarily by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the naturally occurring, non-deuterated C4-HSL in biological samples.[1][2][3]
Q2: What is isotopic purity and why is it critical for my experiments?
A2: Isotopic purity refers to the percentage of the deuterated standard that is fully labeled with the desired number of deuterium atoms (in this case, five). High isotopic purity (typically ≥98-99%) is crucial for accurate quantification.[3] Contamination with the non-deuterated (d0) form will lead to an overestimation of the endogenous analyte concentration.
Q3: How can I verify the isotopic purity of my this compound standard?
A3: The isotopic purity of your C4-HSL-d5 standard should be verified using high-resolution mass spectrometry (HR-MS). This involves acquiring a full scan mass spectrum of the standard and calculating the relative abundance of the d5 ion compared to the d0 and other partially deuterated ions.
Q4: What are the recommended storage conditions for this compound to maintain its isotopic and chemical stability?
A4: To ensure long-term stability (≥ 4 years), this compound should be stored as a crystalline solid at -20°C.[2][4] Stock solutions should be prepared in appropriate solvents and stored at -20°C or -80°C for shorter durations. Avoid repeated freeze-thaw cycles.
Q5: In which solvents is this compound soluble and are there any incompatibilities?
A5: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 30 mg/mL, and in PBS (pH 7.2) at about 10 mg/mL.[2][5] It is important to avoid using primary alcohols like ethanol for long-term storage as they can cause the opening of the lactone ring, leading to degradation of the standard.[5]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound standards.
| Problem | Potential Cause | Recommended Solution |
| High background signal at the m/z of the non-deuterated analyte (C4-HSL) in blank samples. | Contamination of the C4-HSL-d5 internal standard with the non-deuterated form. | 1. Verify the isotopic purity of the C4-HSL-d5 standard using HR-MS. 2. If the d0 impurity is significant, acquire a new, high-purity standard. 3. Prepare a fresh stock solution of the internal standard. |
| Inaccurate or irreproducible quantification results. | 1. Degradation of the C4-HSL-d5 standard due to improper storage or handling. 2. pH-dependent hydrolysis (lactonolysis) of the homoserine lactone ring. 3. Chromatographic separation of the deuterated and non-deuterated forms. | 1. Ensure the standard is stored at -20°C as a solid and that stock solutions are fresh and stored properly. 2. Maintain a neutral or slightly acidic pH for all solutions containing the standard. Avoid alkaline conditions. 3. Optimize the chromatographic method to ensure co-elution of the analyte and the internal standard. |
| Loss of deuterium from the internal standard (H/D exchange). | Exposure to certain solvents or conditions that can promote hydrogen-deuterium exchange. | 1. Avoid prolonged exposure to protic solvents, especially under acidic or basic conditions. 2. Prepare stock solutions in aprotic solvents like DMF or DMSO if H/D exchange is suspected. |
| Poor peak shape or low signal intensity in LC-MS analysis. | 1. Suboptimal LC-MS method parameters. 2. Degradation of the standard in the analytical system. | 1. Optimize mobile phase composition, gradient, and column temperature. 2. Ensure the mobile phase pH is compatible with the stability of the lactone ring. |
Quantitative Data Summary
Table 1: Stability of N-acyl Homoserine Lactones (AHLs) under different pH conditions.
| pH | Stability | Implication for C4-HSL-d5 |
| < 6.0 | Generally stable | Favorable for storage and analysis. |
| 7.0 | Slow hydrolysis (lactonolysis) | Use buffered solutions and analyze samples promptly. |
| > 8.0 | Rapid hydrolysis | Avoid alkaline conditions during sample preparation and analysis. |
Note: The rate of hydrolysis is also dependent on temperature and the length of the acyl side chain.[6][7]
Experimental Protocols
Protocol for Assessing Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of the this compound standard in a suitable solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of a resolution of at least 10,000.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan.
-
Mass Range: m/z 150-200.
-
Data Acquisition: Acquire data for at least 1 minute to obtain an averaged spectrum.
-
-
Data Analysis:
-
Identify the monoisotopic peaks for the non-deuterated (d0, C8H14NO3+) and the deuterated (d5, C8H8D5NO3+) forms. The theoretical m/z for the [M+H]+ ions are approximately 172.0968 and 177.1283, respectively.
-
Extract the ion chromatograms for both the d0 and d5 species and integrate the peak areas.
-
Calculate the isotopic purity using the following formula:
-
Acceptance Criteria: For quantitative assays, the isotopic purity should ideally be ≥99%.
-
Visualizations
RhlR-I Quorum Sensing Pathway in Pseudomonas aeruginosa
Caption: RhlR-I quorum sensing circuit in P. aeruginosa.
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing isotopic purity of C4-HSL-d5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound (EVT-10899474) [evitachem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving solubility issues with C4-HSL-d5 in aqueous buffers
Welcome to the technical support center for C4-HSL-d5. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C4-HSL-d5, particularly concerning its use in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is C4-HSL-d5 and what are its common applications?
N-butyryl-L-homoserine lactone-d5 (C4-HSL-d5) is a deuterated analog of C4-HSL, a quorum-sensing signaling molecule produced by various Gram-negative bacteria, most notably Pseudomonas aeruginosa. The deuterium labeling makes it a suitable internal standard for quantitative analysis of C4-HSL by mass spectrometry (LC-MS). It is also used in in-vitro and in-vivo studies of quorum sensing, biofilm formation, and virulence factor expression.
Q2: What is the solubility of C4-HSL-d5 in aqueous buffers?
The solubility of C4-HSL-d5 in aqueous buffers is limited. While direct dissolution in aqueous buffers is possible, it is often challenging to achieve high concentrations without precipitation. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1] For higher concentrations, it is recommended to first dissolve C4-HSL-d5 in an organic solvent.
Q3: What are the recommended organic solvents for preparing a stock solution of C4-HSL-d5?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for preparing concentrated stock solutions of C4-HSL-d5. The solubility in these solvents is approximately 30 mg/mL.[1] It is crucial to use high-purity, anhydrous solvents to maintain the integrity of the compound. It is not recommended to use ethanol or other primary alcohols as they have been shown to open the lactone ring. [1]
Q4: How stable is C4-HSL-d5 in aqueous solutions?
The stability of C4-HSL-d5 in aqueous solutions is highly dependent on pH and temperature. The lactone ring of N-acyl homoserine lactones (AHLs) is susceptible to hydrolysis (lactonolysis), particularly at alkaline pH (pH > 7).[2] This process is accelerated at higher temperatures. Shorter acyl chain AHLs like C4-HSL are more prone to lactonolysis than those with longer acyl chains.[2] It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.[1]
Troubleshooting Guide
Issue 1: C4-HSL-d5 precipitates when I add it to my aqueous buffer.
-
Cause A: Exceeding solubility limit. The concentration of C4-HSL-d5 in the final aqueous solution may be too high.
-
Solution: Prepare a more dilute working solution. If a higher concentration is required, consider preparing the final solution in a buffer containing a small percentage of an appropriate organic solvent (e.g., DMSO), ensuring the final solvent concentration is compatible with your experimental system.
-
-
Cause B: Improper mixing. Adding a concentrated organic stock solution directly to the buffer without proper mixing can cause localized high concentrations and precipitation.
-
Solution: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
-
Cause C: Buffer composition. The composition of your aqueous buffer may affect the solubility of C4-HSL-d5.
-
Solution: If possible, try a different buffer system. For example, if you are observing precipitation in a phosphate buffer, you could test a Tris-based buffer.
-
Issue 2: My experimental results are inconsistent or show a loss of C4-HSL-d5 activity over time.
-
Cause A: Lactonolysis. The lactone ring of C4-HSL-d5 is likely hydrolyzing, especially if your experiments are conducted at neutral to alkaline pH or at elevated temperatures.
-
Solution: Prepare fresh aqueous solutions of C4-HSL-d5 immediately before each experiment. If the experiment requires prolonged incubation, consider the stability of C4-HSL-d5 under your specific conditions (pH, temperature) and factor that into your experimental design and data interpretation. For long-term experiments, it may be necessary to replenish the C4-HSL-d5.
-
-
Cause B: Adsorption to plasticware. Hydrophobic molecules like C4-HSL-d5 can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.
-
Solution: Use low-adhesion microcentrifuge tubes and plates. Pre-rinsing the plasticware with the experimental buffer may also help to reduce non-specific binding.
-
Issue 3: I am using C4-HSL-d5 as an internal standard in LC-MS, and I am observing poor signal or high variability.
-
Cause A: Impure internal standard. The C4-HSL-d5 standard may contain impurities that interfere with the analysis.
-
Solution: Ensure you are using a high-purity standard. It is good practice to verify the purity of the internal standard before use.[3]
-
-
Cause B: Inappropriate concentration. The concentration of the internal standard should be optimized for your specific assay.
-
Solution: The concentration of the internal standard should be in the same order of magnitude as the expected analyte concentration.[4]
-
-
Cause C: Instability during sample preparation. C4-HSL-d5 may degrade during sample extraction and processing.
-
Solution: Keep samples on ice or at 4°C during preparation to minimize degradation. Flash-freezing samples in liquid nitrogen immediately after collection can also prevent enzymatic degradation.[5]
-
Data Presentation
Table 1: Solubility of C4-HSL and C4-HSL-d5 in Various Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| C4-HSL | Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| C4-HSL | Dimethylformamide (DMF) | 30 mg/mL | [1] |
| C4-HSL | PBS (pH 7.2) | 10 mg/mL | [1] |
| C4-HSL-d5 | Dimethyl sulfoxide (DMSO) | Not explicitly stated, but expected to be similar to C4-HSL | |
| C4-HSL-d5 | Dimethylformamide (DMF) | Not explicitly stated, but expected to be similar to C4-HSL | |
| C4-HSL-d5 | PBS (pH 7.2) | Not explicitly stated, but expected to be similar to C4-HSL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of C4-HSL-d5 from a DMSO Stock
1. Materials:
- C4-HSL-d5 (solid)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
- Sterile, low-adhesion microcentrifuge tubes
- Vortex mixer
2. Procedure:
- Prepare a 10 mg/mL stock solution in DMSO:
- Allow the vial of C4-HSL-d5 to come to room temperature before opening.
- Weigh out the desired amount of C4-HSL-d5 in a sterile, low-adhesion microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
- Vortex thoroughly until the solid is completely dissolved.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Prepare a 100 µM aqueous working solution:
- Calculate the volume of the 10 mg/mL stock solution needed to prepare the desired volume of the 100 µM working solution. (Molecular Weight of C4-HSL-d5 is approximately 176.2 g/mol ).
- In a sterile, low-adhesion microcentrifuge tube, add the desired final volume of the aqueous buffer.
- While vortexing the buffer, add the calculated volume of the C4-HSL-d5 stock solution dropwise.
- Continue vortexing for at least 30 seconds to ensure complete mixing.
- Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.[1]
Protocol 2: Using C4-HSL-d5 as an Internal Standard for LC-MS Quantification of C4-HSL
1. Materials:
- C4-HSL-d5 stock solution (e.g., 1 mg/mL in acetonitrile)
- Sample containing C4-HSL (e.g., bacterial culture supernatant)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Syringe filters (0.22 µm)
2. Procedure:
- Sample Preparation:
- To 100 µL of the sample, add a known amount of the C4-HSL-d5 internal standard solution. The final concentration of the internal standard should be within the linear range of the assay and ideally close to the expected concentration of the endogenous C4-HSL.
- Vortex the sample to mix thoroughly.
- Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid.
- Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).
- Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
- LC-MS Analysis:
- Analyze the sample using a validated LC-MS/MS method for the detection of C4-HSL and C4-HSL-d5.
- Create a calibration curve using known concentrations of C4-HSL spiked with the same constant concentration of C4-HSL-d5.
- Quantify the amount of C4-HSL in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. vliz.be [vliz.be]
Technical Support Center: Best Practices for Handling and Storing Deuterated Compounds
This guide provides researchers, scientists, and drug development professionals with best practices for the handling and storage of deuterated compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are deuterated compounds and why are they used?
Deuterated compounds are molecules where one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[1] This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[] This property is leveraged in several applications:
-
Drug Development: The stronger C-D bond can slow down the metabolic breakdown of a drug, a phenomenon known as the kinetic isotope effect.[][3] This can improve a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and lower toxicity.[4]
-
NMR Spectroscopy: Deuterated solvents are essential in Nuclear Magnetic Resonance (NMR) spectroscopy. Since deuterium resonates at a different frequency from protons, using a deuterated solvent minimizes the solvent's signal, allowing for clearer observation of the sample's proton signals.[4]
-
Metabolic and Mechanistic Studies: Deuterium labeling is a powerful tool for tracing the metabolic fate of molecules in biological systems and for elucidating chemical reaction mechanisms.[1][5]
2. What is the typical shelf life of a deuterated compound?
Deuterated compounds are generally stable and do not have a defined shelf life in the traditional sense, as deuterium itself is a stable isotope.[5] However, the stability of the compound is dependent on its chemical nature and storage conditions. Factors like moisture, oxygen, light, and temperature can cause degradation over time. For instance, deuterated chloroform can become acidic over months, especially when stored at room temperature. It is recommended to re-analyze deuterated compounds for chemical purity if they have been stored for an extended period, such as one year, to ensure they are still suitable for use.
3. What are the general recommendations for storing deuterated compounds?
To maintain the integrity of deuterated compounds, proper storage is crucial. Here are some general guidelines:
-
Protect from Moisture: Many deuterated compounds are hygroscopic and readily absorb moisture from the atmosphere. Store them in tightly sealed containers. For highly sensitive applications, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Control Temperature: Storage temperature requirements can vary. For example, unopened bottles of deuterated chloroform should be refrigerated (between -5°C and +5°C) to maximize shelf life. Always refer to the manufacturer's instructions for specific temperature recommendations.
-
Protect from Light: Light-sensitive compounds should be stored in amber vials or in the dark to prevent photodecomposition.
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation and degradation from atmospheric components.
4. Can I handle deuterated compounds on the open bench?
For many applications, brief handling on an open bench is acceptable. However, for moisture-sensitive compounds or experiments where even minor proton contamination is a concern (e.g., high-purity NMR), it is best to handle them in a dry environment, such as a glove box or under a stream of inert gas.
Troubleshooting Guides
NMR Spectroscopy Issues
Problem: My NMR spectrum shows a large water peak.
-
Cause: Deuterated solvents are often hygroscopic and can absorb moisture from the air or from glassware.
-
Solution:
-
Dry Glassware: Ensure your NMR tubes, pipettes, and any other glassware are thoroughly dried before use. This can be achieved by oven-drying at approximately 150°C for 24 hours and cooling under an inert atmosphere.[6]
-
Use Single-Use Ampoules: For critical experiments, consider using single-use ampoules of deuterated solvent to minimize exposure to atmospheric moisture.
-
Handle in a Dry Atmosphere: Prepare your samples in a glove box or under a flow of dry nitrogen or argon.
-
Precondition NMR Tubes: Rinsing the NMR tube with the deuterated solvent before preparing the sample can help to exchange any residual moisture on the glass surface.[6]
-
Problem: The peaks in my NMR spectrum are broad.
-
Cause: Several factors can lead to peak broadening, including poor shimming, sample inhomogeneity due to poor solubility, or the sample being too concentrated.
-
Solution:
-
Re-shim the Spectrometer: Poor shimming is a common cause of broad peaks.
-
Ensure Complete Dissolution: Make sure your compound is fully dissolved in the deuterated solvent. If solubility is an issue, you may need to try a different deuterated solvent.
-
Adjust Concentration: If the sample is too concentrated, dilute it and re-run the spectrum.
-
Problem: I see unexpected peaks from common lab solvents (e.g., acetone, ethyl acetate) in my spectrum.
-
Cause: Contamination from glassware or incomplete removal of solvents used during purification.
-
Solution:
-
Thoroughly Clean Glassware: Ensure NMR tubes are properly cleaned and dried. It can take several hours for residual acetone to evaporate from a tube even after oven drying.
-
Co-evaporation: Some compounds can trap solvents like ethyl acetate. To remove them, dissolve the sample in a more volatile solvent like dichloromethane and re-evaporate. Repeating this process can help displace the trapped solvent.
-
Isotopic Purity and Stability Issues
Problem: I am unsure of the isotopic purity of my deuterated compound.
-
Cause: Isotopic purity can vary between batches and may change over time due to hydrogen-deuterium (H-D) exchange.
-
Solution:
-
NMR Analysis: The isotopic purity can be determined using ¹H NMR by comparing the integral of the residual proton signal to that of an internal standard. For highly deuterated compounds, ²H NMR can be a more effective technique.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment by analyzing the relative abundance of the H/D isotopolog ions.[7][8]
-
Problem: I suspect my deuterated compound is undergoing H-D exchange.
-
Cause: Protons on heteroatoms (e.g., -OH, -NH₂, -COOH) are often labile and can readily exchange with protons from residual water or other protic sources in the solvent.
-
Solution:
-
Use Aprotic Solvents: If possible, use aprotic deuterated solvents to minimize exchange.
-
D₂O Shake: To confirm if a peak corresponds to an exchangeable proton in ¹H NMR, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.
-
Avoid Acidic or Basic Conditions: Storing deuterated compounds in acidic or basic solutions should generally be avoided as these conditions can catalyze H-D exchange.
-
Data Presentation
Table 1: Isotopic Purity of Commercially Available Deuterated Compounds
| Compound | Method | Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | LC-ESI-HR-MS & NMR | 94.7 |
| Tamsulosin-d₄ (TAM-d₄) | LC-ESI-HR-MS & NMR | 99.5 |
| Oxybutynin-d₅ (OXY-d₅) | LC-ESI-HR-MS & NMR | 98.8 |
| Eplerenone-d₃ (EPL-d₃) | LC-ESI-HR-MS & NMR | 99.9 |
| Propafenone-d₇ (PRO-d₇) | LC-ESI-HR-MS & NMR | 96.5 |
Data from a study evaluating the isotopic enrichment of various deuterated compounds. The results were found to be reproducible across triplicate runs.[9]
Table 2: Impact of Deuteration on the Intrinsic Clearance of a CYP3A4 Substrate
| Compound | Intrinsic Clearance (μL/min/mg protein) | KIE (Intrinsic Clearance) |
| Human Liver Microsomes | ||
| Non-deuterated | 10.0 ± 1.2 | - |
| Deuterated Analog 1 | 9.8 ± 1.5 | 1.02 |
| Deuterated Analog 2 | 10.2 ± 1.8 | 0.98 |
| Recombinant CYP3A4 | ||
| Non-deuterated | 25.0 ± 3.5 | - |
| Deuterated Analog 1 | 24.5 ± 4.1 | 1.02 |
| Deuterated Analog 2 | 25.5 ± 4.8 | 0.98 |
This table summarizes the kinetic deuterium isotope effects (KIE) on the intrinsic clearance of a compound metabolized by CYP3A4. The lack of a significant KIE indicates that C-H bond cleavage at the sites of deuteration is not the rate-limiting step in the metabolism of this particular compound.[6]
Experimental Protocols
Protocol 1: Determination of Isotopic Purity using ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated compound and a suitable internal standard into a clean, dry vial. The internal standard should be a non-deuterated compound with a known chemical purity and a simple NMR spectrum that does not overlap with the signals of the deuterated compound.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signal of the residual protons in the deuterated compound and the signal of a known number of protons from the internal standard.
-
Calculate the molar ratio of the deuterated compound to the internal standard.
-
From this, determine the concentration of the residual protio-species and subsequently the isotopic purity of the deuterated compound.
-
Protocol 2: General Workflow for Using Deuterated Compounds in Drug Metabolism Studies
This protocol outlines the key steps in utilizing deuterated compounds to investigate the metabolic stability of a drug candidate.
-
Design and Synthesis:
-
Identify potential metabolic "hotspots" on the drug molecule that are susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes).
-
Synthesize deuterated analogs of the drug with deuterium substitutions at these identified positions.
-
-
In Vitro Metabolic Stability Assay:
-
Incubate the non-deuterated and deuterated compounds separately with a source of metabolic enzymes (e.g., human liver microsomes or recombinant CYP enzymes).
-
At various time points, quench the reaction.
-
Analyze the remaining parent compound concentration using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis and Interpretation:
-
Calculate the rate of metabolism for both the non-deuterated and deuterated compounds.
-
Determine the kinetic isotope effect (KIE) by comparing the metabolic rates. A significant KIE suggests that C-H bond cleavage at the deuterated position is a rate-limiting step in the metabolism.
-
Analyze the formation of metabolites to identify any "metabolic switching," where deuteration at one site redirects metabolism to another part of the molecule.
-
-
In Vivo Pharmacokinetic Studies (if promising in vitro results):
-
Administer the non-deuterated and the selected deuterated compound to animal models.
-
Collect plasma samples at various time points.
-
Quantify the drug concentration in the plasma samples to determine pharmacokinetic parameters such as half-life, clearance, and exposure (AUC).
-
Compare the pharmacokinetic profiles to assess the in vivo impact of deuteration.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of a deuterated compound.
Caption: Logical workflow for troubleshooting common NMR issues.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of N-butyryl-L-Homoserine Lactone-d5 and C4-HSL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-butyryl-L-Homoserine lactone-d5 (d5-C4-HSL) and its non-deuterated counterpart, N-butyryl-L-Homoserine lactone (C4-HSL). It delves into their respective roles, biological activities, and the experimental methodologies used to assess their functions, with a focus on the quorum sensing (QS) system of Pseudomonas aeruginosa.
This compound: A Biologically Equivalent Internal Standard
This compound is the deuterated form of C4-HSL. In biomedical and chemical research, deuterated compounds are frequently used as internal standards for quantification studies using mass spectrometry (GC-MS or LC-MS). The underlying principle is that the substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but with chemical and biological properties that are virtually identical to the non-deuterated form. Therefore, d5-C4-HSL is designed to mimic the biological activity of C4-HSL, allowing for accurate measurement of the native compound in complex biological samples. For the remainder of this guide, the biological activities described for C4-HSL can be considered representative of d5-C4-HSL.
The Role of C4-HSL in Pseudomonas aeruginosa Quorum Sensing
C4-HSL is a key signaling molecule in the quorum sensing network of the opportunistic pathogen Pseudomonas aeruginosa. This communication system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and the formation of biofilms.[1]
The rhl quorum sensing system is central to this process. It is composed of the autoinducer synthase RhlI, which synthesizes C4-HSL, and the transcriptional regulator RhlR. As the bacterial population grows, the concentration of C4-HSL increases. Upon reaching a threshold concentration, C4-HSL binds to and activates RhlR. The C4-HSL/RhlR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby regulating their transcription. This cascade controls the expression of numerous virulence factors, including elastase (encoded by lasB), pyocyanin, and rhamnolipids, and plays a significant role in biofilm development.
References
A Head-to-Head Battle: Selecting the Optimal Internal Standard for Acyl-Homoserine Lactone Analysis
A comprehensive guide for researchers navigating the critical choice of internal standards for accurate and reliable quantification of acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing.
In the intricate world of bacterial communication, acyl-homoserine lactones (AHLs) play a pivotal role as signaling molecules, orchestrating collective behaviors in a process known as quorum sensing. The precise quantification of these molecules is paramount for researchers in microbiology, drug development, and clinical diagnostics. A crucial, yet often overlooked, aspect of robust AHL analysis is the selection of an appropriate internal standard. This guide provides a detailed comparison of different internal standards, supported by experimental data and protocols, to empower researchers in making an informed decision for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus in the scientific community points towards stable isotope-labeled (SIL) internal standards, particularly deuterated AHLs, as the gold standard for quantitative analysis, primarily when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The core advantage of SIL internal standards lies in their near-identical physicochemical properties to the native analytes.[4] This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to superior accuracy and precision in quantification.[5]
Key Advantages of Stable Isotope-Labeled Internal Standards:
-
Compensates for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since SIL standards are similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these matrix-induced variations.
-
Corrects for Sample Loss During Preparation: SIL standards can be added at the very beginning of the sample preparation process, accounting for any loss of analyte during extraction, cleanup, and concentration steps.
-
Improves Method Robustness and Reproducibility: By minimizing the impact of experimental variability, SIL standards contribute to more reliable and reproducible results across different samples and analytical runs.
Alternative Approaches: Structural Analogs and Non-Native AHLs
While SIL internal standards are ideal, their availability can sometimes be limited or their cost prohibitive. In such cases, researchers may consider using structural analogs or other non-native AHLs as internal standards.[6] These compounds are structurally similar to the target AHLs but possess a different acyl chain length that is not expected to be present in the sample.
However, it is crucial to recognize the inherent limitations of this approach. Structural analogs may not perfectly mimic the chromatographic behavior and ionization efficiency of the target analytes. This discrepancy can lead to incomplete correction for matrix effects and sample loss, potentially compromising the accuracy of the results.
Performance Comparison: A Data-Driven Perspective
| Parameter | Typical Performance with Deuterated Internal Standards | Rationale for Superiority |
| Recovery | > 85% | Co-extraction and similar behavior during sample cleanup minimize differential losses. |
| **Linearity (R²) ** | > 0.99 | The consistent response ratio of analyte to internal standard across a wide concentration range ensures a highly linear calibration curve. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Effective noise reduction and signal normalization allow for the detection of very low concentrations of AHLs.[7][8][9] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Accurate and precise measurement at low concentrations is achievable due to the reliable correction for variability.[7][8][9] |
Note: The exact values for LOD and LOQ are method and instrument-dependent.
Experimental Corner: Protocols for Success
Accurate AHL quantification is underpinned by meticulous experimental execution. Below are detailed protocols for sample preparation and LC-MS/MS analysis using a deuterated internal standard.
Experimental Protocol 1: Acyl-Homoserine Lactone Extraction from Bacterial Culture
-
Internal Standard Spiking: To a 1 mL aliquot of bacterial culture supernatant, add a known concentration of the deuterated AHL internal standard (e.g., D3-C6-HSL). The concentration should be within the linear range of the calibration curve.
-
Liquid-Liquid Extraction:
-
Acidify the sample with 0.1% formic acid.
-
Perform a twofold extraction with an equal volume of acidified ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
-
Drying and Reconstitution:
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Protocol 2: LC-MS/MS Analysis of Acyl-Homoserine Lactones
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.0 mm x 150.0 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 200 µL/min.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each target AHL and its corresponding deuterated internal standard. A common transition for AHLs is the precursor ion [M+H]⁺ to the product ion at m/z 102, corresponding to the lactone ring.[2]
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a simplified AHL signaling pathway and a typical experimental workflow for AHL analysis.
Caption: A simplified diagram of an Acyl-Homoserine Lactone (AHL) signaling pathway.
Caption: An experimental workflow for AHL analysis using an internal standard.
Conclusion: A Clear Choice for Accuracy
In the pursuit of accurate and reliable quantification of acyl-homoserine lactones, the choice of internal standard is a critical determinant of success. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards, particularly deuterated analogs, as the superior choice. Their ability to effectively compensate for matrix effects and variations in sample preparation provides a level of accuracy and precision that is difficult to achieve with other types of internal standards. While the initial investment in SIL standards may be higher, the long-term benefits of robust, reproducible, and defensible data far outweigh the cost, making them an indispensable tool for any researcher in the field of bacterial quorum sensing.
References
- 1. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home - Cerilliant [cerilliant.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Method Validation for C4-HSL Quantification: A Comparative Guide Using N-butyryl-L-Homoserine lactone-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of N-butyryl-L-homoserine lactone (C4-HSL), a key quorum-sensing molecule in many Gram-negative bacteria. Particular focus is given to the robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing N-butyryl-L-homoserine lactone-d5 (C4-HSL-d5) as an internal standard. This document outlines detailed experimental protocols, presents comparative data on method performance, and visualizes relevant biological and experimental workflows.
Comparative Analysis of C4-HSL Quantification Methods
The accurate quantification of C4-HSL is crucial for understanding bacterial communication and developing anti-quorum sensing strategies. While several methods exist, they vary in terms of sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard like C4-HSL-d5 in LC-MS/MS is considered the gold standard for quantitative accuracy.[1]
| Parameter | LC-MS/MS with C4-HSL-d5 Internal Standard | MALDI-TOF MS | Bioassays (e.g., Chromobacterium violaceum CV026) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection of C4-HSL and its deuterated internal standard. | Ionization and time-of-flight mass analysis of molecules from a crystalline matrix. | Detection of a phenotypic response (e.g., pigment production) in a reporter strain induced by C4-HSL.[2][3] |
| Linearity (Range) | Wide linear range, typically from low ng/mL to µg/mL.[4] | Generally provides semi-quantitative or relative quantification. | Narrow dynamic range and often non-linear response. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range.[5] | Picomolar range, but can be matrix-dependent. | Nanomolar to micromolar range, depending on the biosensor. |
| Limit of Quantification (LOQ) | Low ng/mL range.[4][6] | Higher than LC-MS/MS, often in the low picomolar range. | Typically in the micromolar range. |
| Accuracy | High (typically 85-115%) due to correction by the internal standard. | Lower than LC-MS/MS, susceptible to ion suppression effects. | Variable, can be influenced by other compounds in the sample. |
| Precision (%RSD) | High (<15%). | Moderate, can be affected by sample preparation and matrix heterogeneity. | Low, often with high variability between experiments. |
| Specificity | Very high, based on retention time and specific mass transitions. | Moderate, potential for isobaric interferences. | Low, can be activated by other AHLs or compounds.[7] |
| Throughput | Moderate, depends on chromatographic run time. | High, suitable for rapid screening.[8] | Low to moderate, requires incubation time. |
Experimental Protocols
LC-MS/MS Quantification of C4-HSL using C4-HSL-d5
This protocol outlines a standard procedure for the extraction and quantification of C4-HSL from bacterial culture supernatants.
a. Sample Preparation (from Bacterial Culture Supernatant)
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.
-
To 1 mL of the filtered supernatant, add a known concentration of C4-HSL-d5 internal standard (e.g., 100 ng/mL).
-
Perform a liquid-liquid extraction by adding 1 mL of acidified ethyl acetate (0.1% formic acid).
-
Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction step on the aqueous layer and combine the organic fractions.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
b. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C4-HSL: Precursor ion (m/z) 172.1 → Product ion (m/z) 102.0.[5]
-
C4-HSL-d5: Precursor ion (m/z) 177.1 → Product ion (m/z) 107.0.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
-
c. Quantification
Create a calibration curve by plotting the ratio of the peak area of C4-HSL to the peak area of C4-HSL-d5 against the concentration of C4-HSL standards. The concentration of C4-HSL in the unknown samples is then determined from this calibration curve.
Alternative Method: MALDI-TOF MS for Rapid Screening
-
Sample Preparation: Mix a small volume of the bacterial extract with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analysis: Acquire mass spectra in the positive ion mode. C4-HSL will be detected as its protonated molecule [M+H]⁺ at m/z 172.1.
-
Quantification: Relative quantification can be achieved by comparing the ion intensity of C4-HSL to that of a spiked internal standard.
Alternative Method: Bioassay using Chromobacterium violaceum CV026
-
Preparation: Grow an overnight culture of the C. violaceum CV026 reporter strain.
-
Assay: Spread the reporter strain on an agar plate. Spot the bacterial extract or purified C4-HSL onto the agar.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Detection: The production of the purple pigment violacein around the spot indicates the presence of C4-HSL. The diameter of the purple zone can be used for semi-quantitative estimation by comparing it to standards.
Visualizations
Signaling Pathway
The following diagram illustrates the RhlI/RhlR quorum-sensing system in Pseudomonas aeruginosa, which utilizes C4-HSL.
Caption: RhlI/RhlR quorum-sensing circuit in P. aeruginosa.
Experimental Workflow
This diagram outlines the major steps in the LC-MS/MS quantification of C4-HSL.
Caption: Workflow for C4-HSL quantification by LC-MS/MS.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
Navigating Acyl-Homoserine Lactone Signaling: A Comparative Analysis of Cross-Reactivity with a C4-HSL-d5 Standard
For researchers, scientists, and professionals in drug development, the precise quantification of acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing, is paramount. This guide provides a comparative analysis of the cross-reactivity of various AHLs when using the stable isotope-labeled internal standard, N-butanoyl-L-homoserine-d5 lactone (C4-HSL-d5), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Understanding these relative responses is crucial for accurate quantification and interpretation of experimental data.
Understanding the Challenge of Cross-Reactivity in AHL Quantification
Acyl-homoserine lactones (AHLs) are a class of signaling molecules used by Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing. This communication system regulates diverse bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately measure the concentration of specific AHLs is therefore critical in microbiology and for the development of novel anti-pathogenic therapies.
The "gold standard" for AHL quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique prized for its sensitivity and specificity.[1][2][3] To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard is typically employed. While the ideal internal standard is a labeled version of the specific analyte being measured, in studies screening for multiple AHLs, a single deuterated standard, such as C4-HSL-d5, is often used for practical reasons.
However, the assumption that all AHLs will have the same ionization efficiency and fragmentation behavior as C4-HSL-d5 is incorrect. Differences in the length and modification of the acyl side chain can lead to variations in the mass spectrometric response. This guide presents representative data on the relative response of a panel of common AHLs when quantified against a C4-HSL-d5 internal standard.
Comparative Analysis of AHL Response Factors
The following table summarizes the relative response factors (RRFs) of various AHLs normalized to C4-HSL-d5. The RRF is a measure of the MS/MS signal intensity of an analyte relative to the internal standard at the same concentration. An RRF of 1.0 indicates an equivalent response, while values greater or less than 1.0 indicate a stronger or weaker response, respectively.
Note: This data is representative and intended for illustrative purposes. Actual RRFs may vary depending on the specific LC-MS/MS instrumentation, source conditions, and chromatographic method used.
| Acyl-Homoserine Lactone (AHL) | Abbreviation | Acyl Chain | Modification | Relative Response Factor (vs. C4-HSL-d5) |
| N-Butanoyl-L-homoserine lactone | C4-HSL | C4 | None | 1.00 |
| N-Hexanoyl-L-homoserine lactone | C6-HSL | C6 | None | 0.92 |
| N-Heptanoyl-L-homoserine lactone | C7-HSL | C7 | None | 0.88 |
| N-Octanoyl-L-homoserine lactone | C8-HSL | C8 | None | 0.85 |
| N-Decanoyl-L-homoserine lactone | C10-HSL | C10 | None | 0.78 |
| N-Dodecanoyl-L-homoserine lactone | C12-HSL | C12 | None | 0.71 |
| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | C6 | 3-oxo | 1.15 |
| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | C8 | 3-oxo | 1.08 |
| N-(3-Oxodecanoyl)-L-homoserine lactone | 3-oxo-C10-HSL | C10 | 3-oxo | 0.95 |
| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | C12 | 3-oxo | 0.87 |
| N-(3-Hydroxyhexanoyl)-L-homoserine lactone | 3-OH-C6-HSL | C6 | 3-hydroxy | 0.98 |
| N-(3-Hydroxyoctanoyl)-L-homoserine lactone | 3-OH-C8-HSL | C8 | 3-hydroxy | 0.91 |
Key Observations:
-
Effect of Acyl Chain Length: For unsubstituted AHLs, the relative response tends to decrease as the acyl chain length increases. This is likely due to differences in ionization efficiency, with shorter, more volatile compounds often showing a better response in electrospray ionization.
-
Effect of 3-Oxo Modification: The presence of a 3-oxo group on the acyl chain generally leads to an enhanced response compared to the corresponding unsubstituted AHL. This modification can increase the proton affinity of the molecule, leading to more efficient ionization.
-
Effect of 3-Hydroxy Modification: The 3-hydroxy modification appears to have a less pronounced effect on the relative response compared to the 3-oxo group.
Experimental Protocol for AHL Quantification using LC-MS/MS
The following is a representative protocol for the quantification of AHLs from bacterial culture supernatants using C4-HSL-d5 as an internal standard.
1. Sample Preparation: a. Centrifuge the bacterial culture to pellet the cells. b. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris. c. Add the C4-HSL-d5 internal standard to the filtered supernatant to a final concentration of 100 nM. d. Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (0.1% formic acid). Vortex vigorously for 1 minute. e. Centrifuge to separate the phases and carefully collect the upper organic layer. f. Repeat the extraction of the aqueous layer. g. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the transition of the precursor ion ([M+H]+) to the characteristic product ion of the homoserine lactone ring (m/z 102.1). The specific precursor ion masses for each AHL and the deuterated standard need to be programmed into the instrument method.
3. Data Analysis: a. Integrate the peak areas for each AHL and the C4-HSL-d5 internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Generate a calibration curve using known concentrations of each AHL standard spiked with the internal standard. d. Determine the concentration of each AHL in the unknown samples by interpolating from the calibration curve.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the AHL quorum sensing pathway and the experimental workflow.
Caption: Generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.
Caption: Workflow for the quantification of AHLs from bacterial cultures.
Conclusion
The use of a single stable isotope-labeled internal standard, such as C4-HSL-d5, is a viable approach for the semi-quantitative profiling of multiple AHLs. However, for accurate absolute quantification, it is essential to either use a specific labeled standard for each analyte or to determine the relative response factors for each AHL against the chosen internal standard. The data and protocols presented in this guide provide a framework for researchers to better design their experiments and interpret their results when investigating the complex world of bacterial communication.
References
- 1. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of C4-HSL: Assessing Accuracy and Precision with C4-HSL-d5
In the intricate world of bacterial communication, N-butanoyl-L-homoserine lactone (C4-HSL) plays a pivotal role as a quorum-sensing signal molecule, particularly in pathogens like Pseudomonas aeruginosa. Accurate and precise quantification of C4-HSL is paramount for researchers studying virulence, biofilm formation, and potential therapeutic interventions. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the use of the stable isotope-labeled internal standard, C4-HSL-d5, to achieve the highest degree of accuracy and precision.
The gold standard for the quantification of small molecules like C4-HSL in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its high sensitivity and selectivity make it a powerful tool. However, to correct for variations in sample preparation and matrix effects—where other molecules in the sample can interfere with the signal of the target analyte—the use of an internal standard is crucial.[2] A stable isotope-labeled internal standard, such as C4-HSL-d5, is chemically identical to the analyte of interest but has a different mass, making it the ideal tool for reliable quantification.[3][4]
Performance of C4-HSL-d5 in LC-MS/MS Quantification
The validation of a bioanalytical method is essential to ensure its reliability.[5] While specific validation data for C4-HSL-d5 is not always published in detail, the performance characteristics of LC-MS/MS methods using such internal standards are well-established and must adhere to stringent regulatory guidelines.[5][6] Below is a summary of typical validation parameters for the quantification of C4-HSL using C4-HSL-d5 as an internal standard, based on common acceptance criteria for bioanalytical methods.
| Validation Parameter | Typical Acceptance Criteria | Performance with C4-HSL-d5 Internal Standard |
| Accuracy | The mean value should be within ±15% of the nominal concentration.[7] | High accuracy is achieved as the internal standard co-elutes with the analyte, correcting for matrix effects and variability in extraction and ionization. |
| Precision | The coefficient of variation (CV) should not exceed 15%.[7] | Excellent precision is obtained because the ratio of the analyte to the internal standard is measured, minimizing the impact of instrumental and procedural variability. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with an accuracy of ±20% and a precision of ≤20% CV.[7][8] | High sensitivity of modern mass spectrometers allows for low LLOQs, often in the low nanomolar to picomolar range.[8] |
| Linearity | A linear relationship between concentration and response, with a correlation coefficient (r²) of ≥0.99. | The use of an internal standard ensures a consistent and linear response across a wide dynamic range. |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other sample components.[2] | The high selectivity of tandem mass spectrometry (MS/MS) ensures that only C4-HSL is measured, without interference from other molecules.[2] |
Comparison of C4-HSL Quantification Methods
While LC-MS/MS with a stable isotope-labeled internal standard is the preferred method for quantification, other techniques are also used, particularly for screening purposes.
| Method | Principle | Accuracy & Precision | Advantages | Disadvantages |
| LC-MS/MS with C4-HSL-d5 | Chromatographic separation followed by mass spectrometric detection, using an isotope-labeled internal standard for quantification.[3][4] | High | Gold standard for quantification, high specificity and sensitivity, robust. | Requires expensive instrumentation, relatively low throughput. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | Moderate to High | Good for certain volatile derivatives of HSLs. | Often requires derivatization, may have lower sensitivity than LC-MS/MS for some HSLs. |
| Biosensors | Genetically engineered bacteria that produce a detectable signal (e.g., light, color) in the presence of C4-HSL.[9] | Low (Semi-quantitative) | High throughput, cost-effective for screening, provides information on biological activity.[9] | Prone to interference from other molecules, not truly quantitative, may not be specific to C4-HSL.[9] |
| Thin-Layer Chromatography (TLC) | Separation on a plate followed by visualization, often coupled with a biosensor overlay.[9] | Low (Qualitative to Semi-quantitative) | Simple, inexpensive, good for initial screening and separation.[9] | Low resolution and sensitivity, not suitable for accurate quantification.[9] |
Experimental Protocols
Quantification of C4-HSL from P. aeruginosa Culture Supernatant using LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of C4-HSL.
1. Sample Preparation and Extraction:
-
Grow P. aeruginosa in a suitable liquid medium to the desired cell density.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Spike the supernatant with a known concentration of C4-HSL-d5 internal standard.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously and allow the phases to separate.
-
Collect the organic (upper) phase and repeat the extraction of the aqueous phase.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both C4-HSL and C4-HSL-d5.
-
For C4-HSL, a common transition is m/z 172.1 -> 102.1.
-
For C4-HSL-d5, the transition would be m/z 177.1 -> 107.1 (assuming d5 on the acyl chain).
-
-
Optimize instrumental parameters such as collision energy and declustering potential for maximum signal intensity.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for both the C4-HSL and C4-HSL-d5 MRM transitions.
-
Calculate the ratio of the C4-HSL peak area to the C4-HSL-d5 peak area.
-
Prepare a calibration curve using known concentrations of C4-HSL standard spiked with the same concentration of C4-HSL-d5 as the samples.
-
Plot the peak area ratio against the concentration of the C4-HSL standards to generate a linear regression curve.
-
Use the equation from the calibration curve to determine the concentration of C4-HSL in the unknown samples based on their measured peak area ratios.
Visualizations
Signaling Pathways and Workflows
To better illustrate the context and process of C4-HSL quantification, the following diagrams are provided.
Caption: The hierarchical quorum-sensing pathway in P. aeruginosa.
References
- 1. rsc.org [rsc.org]
- 2. resolian.com [resolian.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
A Comparative Guide to Synthetic Quorum Sensing Inhibitors and N-butyryl-L-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, governs the expression of virulence factors and biofilm formation, making it a prime target for novel antimicrobial strategies. This guide provides an objective comparison between the native quorum sensing signal molecule, N-butyryl-L-Homoserine lactone (C4-HSL), and various synthetic quorum sensing inhibitors (QSIs). The information presented is supported by experimental data to aid in the research and development of anti-virulence therapies.
Introduction to Quorum Sensing and N-butyryl-L-Homoserine lactone (C4-HSL)
In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, quorum sensing is mediated by N-acyl homoserine lactones (AHLs).[1][2] P. aeruginosa possesses two primary AHL-dependent QS systems: the las and rhl systems.[3][4][5] The rhl system utilizes N-butyryl-L-Homoserine lactone (C4-HSL) as its signaling molecule.[1][5] C4-HSL is synthesized by the RhlI synthase and, upon reaching a threshold concentration, binds to the transcriptional regulator RhlR.[3][6] This RhlR:C4-HSL complex then activates the expression of a suite of virulence genes responsible for the production of factors like pyocyanin, elastase, and rhamnolipids, and plays a significant role in biofilm development.[3][7][8]
Synthetic quorum sensing inhibitors are compounds designed to disrupt this communication process. They can act through various mechanisms, including inhibiting AHL synthases, degrading the signaling molecules, or acting as antagonists by blocking the binding of AHLs to their cognate receptors.[9][10] Many synthetic inhibitors are structurally analogous to native AHLs and function as competitive inhibitors of the cognate receptor.[9]
Quantitative Comparison of Synthetic QSIs and C4-HSL Activity
The efficacy of synthetic QSIs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific QS-regulated output by 50%. In contrast, the activity of C4-HSL is characterized by its effective concentration (EC50), the concentration required to elicit a half-maximal response from its target receptor. A direct comparison of these values provides insight into the relative potency of synthetic inhibitors versus the native signaling molecule.
| Compound Class | Specific Compound | Target System/Organism | Measured Effect | IC50/EC50 Value | Reference |
| Native AHL | N-butyryl-L-Homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Induction of rhlA gene expression | Induces expression at 10 µM | [8] |
| Synthetic Thiolactone | meta-bromo-thiolactone (mBTL) | Pseudomonas aeruginosa PA14 | Inhibition of pyocyanin production | 18 µM (±2) | [7] |
| Synthetic Itaconimide | Compound 18a (tetradecyl-substituted itaconimide) | Pseudomonas aeruginosa PAO1 | Inhibition of lasB-gfp expression | ~2 µM | [11] |
| Synthetic Itaconimide | Compound 12a (p-bromophenyl-substituted itaconimide) | Pseudomonas aeruginosa PAO1 | Inhibition of lasB-gfp expression | ~50 µM | [11] |
| Synthetic AHL Analog | 4-bromo-phenylacetyl-L-homoserine lactone (4-Br-PHL) | Pseudomonas aeruginosa | Inhibition of biofilm formation | >60% inhibition at 200 µM | [12] |
| Natural Product | Ortho-vanillin | E. coli reporter for LasR | Competitive inhibition against 3OC12-HSL | IC50 determined, but direct value not stated | [13] |
Signaling Pathways and Inhibition Mechanisms
The rhl quorum sensing system in Pseudomonas aeruginosa is a key regulator of virulence. The signaling cascade is initiated by the synthesis of C4-HSL, which then interacts with the RhlR receptor to modulate gene expression. Synthetic inhibitors often target the RhlR receptor, preventing the binding of C4-HSL and thereby repressing the downstream virulence gene expression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of quorum sensing inhibitors. Below are protocols for two key experiments commonly used to evaluate the efficacy of these compounds.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein under the control of a LuxI/R-type quorum sensing system. Inhibition of violacein production serves as a visual and quantifiable indicator of quorum sensing inhibition.[14][15]
Methodology:
-
Culture Preparation: Grow a culture of C. violaceum ATCC 12472 in Luria-Bertani (LB) broth overnight at 30°C with shaking.[14]
-
Inoculum Adjustment: Adjust the overnight culture to an optical density at 595 nm (OD595) of 0.1 in fresh LB broth.[14]
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations to the bacterial suspension. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.[15]
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.[15]
-
Violacein Extraction: After incubation, centrifuge the plate to pellet the bacterial cells. Discard the supernatant and add dimethyl sulfoxide (DMSO) to each well to solubilize the violacein.[15]
-
Quantification: Centrifuge the plate again to pellet any remaining cell debris. Transfer the supernatant containing the dissolved violacein to a new 96-well plate and measure the absorbance at 585 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the solvent control.
Biofilm Inhibition Assay Using Crystal Violet
This assay quantifies the ability of a compound to inhibit biofilm formation. The amount of biofilm is determined by staining with crystal violet, which binds to the cells and extracellular matrix of the biofilm.[16][17][18]
Methodology:
-
Culture Preparation: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable medium at 37°C.[16]
-
Inoculum Dilution: Prepare a 1:100 dilution of the overnight culture in fresh medium.[16]
-
Assay Setup: In a 96-well plate, add the diluted bacterial culture along with various concentrations of the test compounds. Include a solvent control and a positive control if available.[16]
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours to allow for biofilm formation.[16]
-
Washing: Carefully remove the planktonic (non-adherent) bacteria by gently washing the wells with water or a buffer solution.[16][18]
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[16][18]
-
Rinsing: Remove the crystal violet solution and rinse the wells thoroughly with water to remove any excess stain.[16][18]
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[16][18]
-
Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of approximately 570-600 nm.[18]
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the solvent control.
Conclusion
The development of synthetic quorum sensing inhibitors represents a promising antivirulence strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens like Pseudomonas aeruginosa. By targeting communication rather than viability, QSIs are thought to impose less selective pressure for the development of resistance compared to traditional antibiotics. The quantitative data and experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel synthetic inhibitors against the native signaling molecule, C4-HSL, ultimately aiding in the discovery of new therapeutic agents.
References
- 1. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa [frontiersin.org]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 13. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 15. 3.7. Quorum Sensing Inhibition Assay: Quantification of Violacein Production from C. violaceum [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. ableweb.org [ableweb.org]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinetic Isotope Effect of N-butyryl-L-Homoserine lactone-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic degradation of N-butyryl-L-Homoserine lactone (C4-HSL) and its deuterated isotopologue, N-butyryl-L-Homoserine lactone-d5. While direct experimental data on the kinetic isotope effect (KIE) for the d5 variant is not yet available in published literature, this document aggregates known kinetic data for the unlabeled C4-HSL and offers a theoretical framework for understanding the potential impact of deuteration. This information is crucial for researchers in quorum sensing, enzymology, and drug development who utilize isotopic labeling to study reaction mechanisms and pharmacokinetics.
Introduction to N-butyryl-L-Homoserine lactone and Quorum Sensing
N-butyryl-L-Homoserine lactone is a key signaling molecule in the quorum-sensing system of various Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[3] C4-HSL binds to its cognate receptor, RhlR, and this complex activates the transcription of numerous genes, including those involved in virulence factor production and biofilm formation.[1]
The enzymatic degradation of C4-HSL is a critical process, both in nature as a means of "quorum quenching" and in therapeutic strategies aimed at disrupting bacterial communication.[4] Enzymes such as lactonases (e.g., AiiA) and acylases (e.g., PvdQ) are known to hydrolyze and inactivate AHLs.[4][5][6] Understanding the kinetics of these enzymatic reactions is fundamental to developing effective quorum quenching-based therapies.
The Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the five hydrogen atoms on the butyryl acyl chain are replaced with deuterium. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. If the cleavage of a C-H bond is the rate-determining step of an enzymatic reaction, substituting hydrogen with deuterium will slow down the reaction rate, resulting in a "primary" kinetic isotope effect. Even if the C-H bond is not broken, isotopic substitution at a nearby position can lead to a smaller "secondary" kinetic isotope effect.
For the enzymatic degradation of C4-HSL, a KIE would be observed if the enzymatic mechanism involves the abstraction of a hydrogen atom from the butyryl chain in the rate-limiting step.
Comparative Kinetic Data of C4-HSL Degradation
While specific kinetic data for the d5 variant is unavailable, extensive research has been conducted on the enzymatic degradation of unlabeled C4-HSL by various enzymes. The following table summarizes the kinetic parameters for the hydrolysis of C4-HSL by the PvdQ acylase and its engineered variants. This data provides a baseline for comparison and a foundation for predicting the potential effects of deuteration.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| PvdQ (Wild Type) | C4-HSL | 130 ± 20 | 2.1 ± 0.1 | 16,000 |
| MacQ Mutant M1 | C4-HSL | 25 ± 3 | 1.8 ± 0.1 | 72,000 |
Data sourced from "Engineering Quorum Quenching Acylases with Improved Kinetic and Biochemical Properties"[4][7].
Note: The improved catalytic efficiency (k_cat_/K_m_) of the MacQ M1 mutant highlights the potential for protein engineering to enhance the degradation of quorum-sensing molecules.
Theoretical Impact of Deuteration on C4-HSL Degradation Kinetics
The deuteration in this compound is on the terminal end of the acyl chain. The two primary enzymatic mechanisms for AHL degradation involve hydrolysis of the lactone ring (lactonase) or the amide bond (acylase).
-
For Acylases (e.g., PvdQ): The reaction mechanism involves the nucleophilic attack on the amide carbonyl carbon. The cleavage of C-H bonds on the butyryl chain is not the primary reaction coordinate. Therefore, a significant primary kinetic isotope effect is not expected. However, a small secondary KIE could be possible due to steric or electronic effects of the C-D bonds influencing the binding of the substrate to the enzyme's active site.
-
For Lactonases (e.g., AiiA): The reaction occurs at the lactone ring, distant from the deuterated butyryl chain. Consequently, it is highly unlikely that deuteration at the d5 position would result in a measurable kinetic isotope effect for lactonase-mediated hydrolysis.
Hypothetical Comparison:
| Parameter | N-butyryl-L-Homoserine lactone | This compound (Hypothetical) | Rationale for Difference |
| Enzyme Binding (K_m_) | Established values (see table) | Potentially slightly higher | Minor steric/electronic differences in the deuterated acyl chain could slightly alter binding affinity. |
| Catalytic Rate (k_cat_) | Established values (see table) | Potentially slightly lower for acylases | A small secondary KIE could slightly reduce the rate of the catalytic step for acylases. No significant change expected for lactonases. |
| Catalytic Efficiency (k_cat_/K_m_) | Established values (see table) | Potentially slightly lower for acylases | The combined effect of a potentially higher K_m_ and lower k_cat_ would lead to a modest decrease in catalytic efficiency. |
Experimental Protocols
To experimentally determine the kinetic isotope effect of this compound, the following general protocols can be adapted.
Enzymatic Assay for AHL Acylase Activity
This protocol is adapted from a time-course kinetic assay for AHL acylases.[4][7]
Principle: The hydrolysis of the N-acyl bond by an acylase releases homoserine lactone. The free amine of the homoserine lactone can be derivatized with o-phthalaldehyde (OPA) and dithiothreitol (DTT) to produce a fluorescent isoindole product, which can be monitored in real-time.
Materials:
-
Purified PvdQ acylase (or other acylase)
-
N-butyryl-L-Homoserine lactone
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
o-phthalaldehyde (OPA) solution
-
Dithiothreitol (DTT) solution
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the enzyme in the phosphate buffer.
-
Prepare serial dilutions of both N-butyryl-L-Homoserine lactone and this compound in the same buffer.
-
In a 96-well microplate, mix the substrate solutions with the OPA/DTT derivatizing solution.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the OPA-derivatized product.
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation for both the labeled and unlabeled substrates.
-
The kinetic isotope effect can be calculated as the ratio of the k_cat_ values (k_cat_(H) / k_cat_(D)).
HPLC-Based Assay for AHL Degradation
This method allows for the direct measurement of substrate depletion and product formation.
Principle: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate and quantify the remaining AHL substrate and the hydrolysis products over time.
Materials:
-
Purified AHL lactonase or acylase
-
N-butyryl-L-Homoserine lactone
-
This compound
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% SDS or acetonitrile)
-
HPLC system with a C18 column and a UV or mass spectrometry detector
Procedure:
-
Set up reaction mixtures containing the enzyme and either the labeled or unlabeled substrate in the reaction buffer.
-
Incubate the reactions at a constant temperature.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining substrate.
-
Plot the substrate concentration as a function of time to determine the initial reaction rates.
-
Calculate the kinetic parameters as described in the previous protocol.
Signaling Pathways and Experimental Workflows
Pseudomonas aeruginosa Rhl Quorum Sensing Pathway
The following diagram illustrates the Rhl quorum-sensing circuit in P. aeruginosa, where N-butyryl-L-Homoserine lactone (C4-HSL) plays a central role.
Caption: The Rhl quorum sensing pathway in P. aeruginosa.
Experimental Workflow for KIE Determination
This diagram outlines the general workflow for experimentally determining the kinetic isotope effect.
Caption: Workflow for determining the kinetic isotope effect.
Conclusion
The use of deuterated compounds like this compound is invaluable for mechanistic studies in enzymology and for pharmacokinetic analyses in drug development. While direct experimental data on its kinetic isotope effect in enzymatic degradation is currently lacking, the established kinetic parameters for the unlabeled C4-HSL provide a robust baseline for comparison. Based on the known mechanisms of AHL acylases and lactonases, it is predicted that any kinetic isotope effect for the d5 variant would be small and likely secondary in nature for acylase-mediated degradation, and negligible for lactonase-mediated hydrolysis. The experimental protocols outlined in this guide provide a clear path for researchers to empirically test this hypothesis and contribute valuable data to the field of quorum sensing research.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Engineering Quorum Quenching Acylases with Improved Kinetic and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and enzyme kinetics of the quorum-quenching N-Acyl homoserine lactone lactonase (AHL-lactonase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 7. Engineering quorum quenching acylases with improved kinetic and biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating Quorum Sensing Inhibition: A Comparative Guide to Experimental Methods
For researchers, scientists, and drug development professionals, validating the efficacy of quorum sensing inhibitors (QSIs) is a critical step in the development of novel anti-virulence therapies. This guide provides a comparative overview of common experimental methods used to confirm QSI activity, complete with data presentation formats, detailed protocols, and visualizations of key pathways and workflows.
Interfering with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors, is a promising strategy to combat bacterial infections without promoting antibiotic resistance.[1][2] Once a potential QSI is identified, a series of robust validation experiments are necessary to confirm its mechanism of action and biological effects. This typically involves a tiered approach, moving from simple, high-throughput screens to more complex phenotypic and virulence assays.[1]
Comparison of Key Validation Assays
The validation of a QSI requires a multi-assay approach to build a comprehensive evidence profile. Primary screening often uses reporter strains for rapid, high-throughput analysis, while secondary assays confirm the inhibitor's effect on biologically relevant, QS-controlled phenotypes like biofilm formation and virulence factor production.[1] It is also crucial to perform growth curve analysis to ensure the observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity.[3]
| Assay Type | Principle | Typical Output | Throughput | Advantages | Limitations |
| Reporter Gene Assays | Genetically modified bacteria express a reporter gene (e.g., for bioluminescence, fluorescence, or colorimetric pigments) under the control of a QS-regulated promoter.[4] Inhibition of QS reduces the reporter signal. | Relative Luminescence Units (RLU), Relative Fluorescence Units (RFU), Absorbance (e.g., OD485nm for violacein).[5] | High | Rapid, sensitive, and suitable for high-throughput screening (HTS) of large compound libraries.[1][6] | Indirect measure of QS; potential for compound interference with the reporter signal itself.[7] |
| Biofilm Formation Assays | QSIs are assessed for their ability to prevent or reduce the formation of biofilms on a surface. Biofilm biomass is typically quantified using crystal violet staining.[8] | Optical Density (OD) at ~570-595 nm, Percentage of Inhibition.[9] | Medium to High | Measures a key, clinically relevant phenotype; relatively simple and cost-effective.[10] | Can be variable; indirect measure of QS, as other factors can influence biofilm formation.[9] |
| Virulence Factor Assays | The production of specific QS-regulated virulence factors (e.g., proteases, elastases, pyocyanin, siderophores) is quantified in the presence of the QSI.[11][12] | Enzyme activity (e.g., change in absorbance over time), Pigment concentration (e.g., OD695nm for pyocyanin), Zone of hemolysis.[12][13] | Low to Medium | Directly measures the impact on pathogenic determinants; provides strong evidence for anti-virulence activity.[14] | Can be more complex and time-consuming; specific to the pathogen being studied. |
| Growth Curve Analysis | Bacterial growth (optical density) is monitored over time in the presence and absence of the QSI to rule out antimicrobial effects.[3] | Optical Density (OD) at 600 nm over time. | High | Essential control to differentiate QSI from antibiotic activity. | Does not directly validate QSI activity but is a critical complementary assay. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the logical flow of experiments is essential for understanding and designing validation studies.
Acyl-Homoserine Lactone (AHL) Signaling Pathway
A common QS system in Gram-negative bacteria involves the synthesis of acyl-homoserine lactone (AHL) signal molecules by a LuxI-family synthase.[15][16] At high cell densities, these signals accumulate and bind to a LuxR-family transcriptional regulator, which then activates the expression of target genes, including those for virulence and biofilm formation.[17][18]
Caption: Generalized AHL Quorum Sensing Pathway in Gram-negative bacteria.
Experimental Workflow for QSI Validation
A logical workflow ensures that promising QSI candidates are systematically validated. The process begins with high-throughput primary screening to identify hits, followed by secondary assays to confirm the phenotype, and essential control experiments to exclude non-specific activity like growth inhibition.[19][20]
Caption: A typical experimental workflow for screening and validating QSI candidates.
Detailed Experimental Protocols
Reporter Gene Assay (Violacein Inhibition in Chromobacterium violaceum)
This assay uses C. violaceum, which produces a purple pigment called violacein, a process regulated by AHL-mediated QS.[21] Inhibition of QS results in a quantifiable loss of purple color.[5]
Methodology:
-
Prepare an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C.
-
Dilute the overnight culture to an OD600 of approximately 0.1.
-
In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add various concentrations of the test QSI compound to the wells. Include a positive control (e.g., a known QSI like cinnamaldehyde) and a negative control (solvent vehicle, e.g., DMSO).[5]
-
Incubate the plate at 30°C for 18-24 hours with shaking.
-
After incubation, measure the OD600 to assess bacterial growth.
-
To quantify violacein, centrifuge the plate to pellet the cells, remove the supernatant, and add 150 µL of DMSO to each well to lyse the cells and solubilize the pigment.[5]
-
Shake the plate for 1-2 hours to ensure complete solubilization.
-
Measure the absorbance at approximately 485-585 nm to quantify the violacein.
-
Calculate the percentage of inhibition relative to the negative control, normalizing for any effects on bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This method quantifies the ability of a compound to inhibit the formation of biofilm on the surface of a microtiter plate.[22][10]
Methodology:
-
Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa) in a suitable medium like TSB or LB.
-
Dilute the culture to a starting OD600 of 0.01-0.05.
-
Dispense 180 µL of the diluted culture into the wells of a 96-well flat-bottomed microtiter plate.[23]
-
Add 20 µL of the test QSI at various concentrations to the wells. Include appropriate positive and negative controls.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).
-
After incubation, carefully discard the planktonic (free-floating) cells by inverting the plate and gently tapping it on absorbent paper.
-
Wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining planktonic cells.
-
Air-dry the plate for at least 15 minutes.[23]
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 10-15 minutes at room temperature.[23]
-
Discard the staining solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound dye.
-
Measure the absorbance at approximately 570-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Pyocyanin Quantification Assay (Pseudomonas aeruginosa)
Pyocyanin is a blue-green, QS-regulated virulence factor produced by P. aeruginosa.[14] Its production can be quantified spectrophotometrically.[12]
Methodology:
-
Grow P. aeruginosa (e.g., PAO1 or PA14) in a suitable medium (e.g., King's A broth) in the presence of various concentrations of the QSI for 18-24 hours at 37°C with shaking.
-
After incubation, transfer 1.5 mL of the culture to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the cells.
-
Transfer 1 mL of the cell-free supernatant to a new tube.
-
Add 500 µL of chloroform and vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Centrifuge to separate the phases. Carefully transfer the lower chloroform layer to a new tube.
-
Add 500 µL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.
-
Centrifuge to separate the phases.
-
Transfer 100-200 µL of the upper pink layer to a 96-well plate.
-
Measure the absorbance at 520 nm. The concentration of pyocyanin is calculated by multiplying the OD520 by a molar extinction coefficient of 17.072.
References
- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Bacterial Quorum Sensing Molecules | Springer Nature Experiments [experiments.springernature.com]
- 5. 4.6.2. Quantitative Anti-Quorum Sensing Assay [bio-protocol.org]
- 6. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtoo.com [labtoo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Quorum Sensing System on Virulence Factors Production in Pseudomonas aeruginosa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 14. Detection of quorum sensing virulence factor genes and its consanguinity to antibiotic sensitivity profile in the clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation [frontiersin.org]
- 21. Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biofilm inhibition assay: Significance and symbolism [wisdomlib.org]
- 23. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Quantification of C4-HSL using C4-HSL-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of N-butanoyl-L-homoserine lactone (C4-HSL), a key quorum-sensing molecule in Gram-negative bacteria. The focus is on the robust and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, C4-HSL-d5. The data presented is compiled from various validated methods to offer a benchmark for inter-laboratory comparisons and to highlight the advantages of using a stable isotope-labeled internal standard.
Performance Comparison of C4-HSL Quantification Methods
The use of a deuterated internal standard like C4-HSL-d5 is critical for correcting for variability in sample extraction, matrix effects, and instrument response, thereby ensuring high accuracy and precision. Below is a summary of typical performance characteristics for LC-MS/MS methods for C4-HSL quantification.
| Parameter | LC-MS/MS with C4-HSL-d5 Internal Standard | Alternative Methods (e.g., without internal standard, biosensors) | Key Advantage of C4-HSL-d5 |
| Limit of Detection (LOD) | 0.03 - 1 ng/mL[1] | Variable, often higher for non-MS methods | High sensitivity allows for detection in diverse biological matrices. |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL[1] | Often in the higher ng/mL to µg/mL range | Enables precise measurement of low concentrations of C4-HSL. |
| **Linearity (R²) ** | > 0.99 | Variable, can be non-linear for biosensors | Ensures a direct and predictable relationship between concentration and signal. |
| Accuracy (% Recovery) | 85 - 115% | Can be significantly affected by matrix components | Minimizes the impact of sample matrix on quantification. |
| Precision (%RSD) | < 15% | Often > 20% | High reproducibility within and between experimental runs. |
Experimental Protocols
Sample Preparation and Extraction of C4-HSL
A common procedure for extracting C4-HSL from bacterial culture supernatants is as follows:
-
Centrifugation : Centrifuge the bacterial culture to pellet the cells.
-
Supernatant Collection : Carefully collect the supernatant which contains the secreted C4-HSL.
-
Internal Standard Spiking : Add a known concentration of C4-HSL-d5 to the supernatant. This is a crucial step to ensure accurate quantification.
-
Liquid-Liquid Extraction :
-
Acidify the supernatant with an appropriate acid (e.g., formic acid).
-
Extract the C4-HSL and C4-HSL-d5 using an organic solvent such as ethyl acetate.
-
Repeat the extraction process to ensure complete recovery.
-
-
Drying and Reconstitution :
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a C18 reversed-phase column for the separation of C4-HSL and C4-HSL-d5.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection :
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both C4-HSL and C4-HSL-d5.
-
C4-HSL transitions : e.g., m/z 172.1 -> 102.0
-
C4-HSL-d5 transitions : The precursor ion will be shifted by the mass of the deuterium atoms.
-
-
-
Quantification :
-
Calculate the peak area ratio of the analyte (C4-HSL) to the internal standard (C4-HSL-d5).
-
Determine the concentration of C4-HSL in the unknown sample by comparing this ratio to a calibration curve prepared with known concentrations of C4-HSL and a constant concentration of C4-HSL-d5.
-
Visualizing Key Processes
The Rhl Quorum-Sensing System in Pseudomonas aeruginosa
The following diagram illustrates the RhlI/RhlR quorum-sensing circuit, where C4-HSL plays a central role in regulating gene expression.
Caption: The RhlI/RhlR quorum-sensing pathway in Pseudomonas aeruginosa.
Experimental Workflow for C4-HSL Quantification
This diagram outlines the key steps involved in the quantification of C4-HSL from a bacterial culture using LC-MS/MS with a deuterated internal standard.
References
Safety Operating Guide
N-butyryl-L-Homoserine lactone-d5 proper disposal procedures
This document provides essential safety and logistical information for the proper disposal of N-butyryl-L-Homoserine lactone-d5 (CAS Number: 2701379-46-4), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Information
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory chemical handling and disposal procedures should always be followed. The safety data sheet indicates a low hazard level, but notes that the compound is slightly hazardous for water, and large quantities should not be allowed to enter groundwater or sewage systems.
Quantitative Hazard Data Summary
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA Rating | 0 | 0 | 0 |
| HMIS Rating | 0 | 0 | 0 |
| Data sourced from the Safety Data Sheet. Ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard). |
Detailed Disposal Protocol
While the safety data sheet suggests that smaller quantities can be disposed of with household waste, standard laboratory practice and environmental diligence require a more stringent approach. Disposal of any chemical waste should comply with institutional policies and local regulations, which typically involve collection by an Environmental Health and Safety (EHS) department.[1][2]
Step-by-Step Disposal Procedure:
-
Waste Identification: A laboratory chemical is considered waste when it is no longer intended for use.[1] Identify all this compound materials designated for disposal, including pure substance, solutions, and grossly contaminated items.
-
Segregation: Keep the this compound waste separate from other incompatible chemical waste streams to prevent unintended reactions.[2][3]
-
Containerization:
-
Place the chemical waste into a suitable, leak-proof container that is compatible with the substance.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Ensure the container is in good condition and can be securely closed.[1] Keep the container closed except when adding waste.[1]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[1][2]
-
Write the full chemical name: "This compound ". Do not use abbreviations or formulas.[1][2]
-
List all constituents if it is a mixed waste solution.[2]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name.[2]
-
-
Storage: Store the labeled waste container in a designated, secure area away from general laboratory traffic and incompatible materials pending collection.[3]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to schedule a pickup.[1][3] Do not dispose of this chemical down the drain or in the regular trash.[1][2]
Decontamination of Empty Containers and Labware
-
Empty Containers:
-
Triple-rinse the empty container with an appropriate solvent capable of removing the chemical residue.[1]
-
Collect the rinsate (the solvent used for rinsing) and manage it as chemical waste following the protocol above.[1]
-
After this decontamination procedure, the rinsed container may be disposed of in the regular trash or recycled according to institutional guidelines.[1][4]
-
-
Contaminated Labware:
-
Labware (e.g., glassware, pipette tips) that is grossly contaminated with this compound should be decontaminated by rinsing.[5]
-
Collect the rinsate as chemical waste.
-
Alternatively, package the contaminated labware in a suitable container, label it as "Hazardous Waste" with the chemical name, and arrange for professional disposal.[1]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Comprehensive Safety and Handling Guide for N-butyryl-L-Homoserine lactone-d5
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling N-butyryl-L-Homoserine lactone-d5. Given the conflicting safety information between the deuterated and non-deuterated forms of this compound, a precautionary approach is strongly advised. The following procedures are based on the potential hazards associated with the non-deuterated analogue, ensuring a high standard of laboratory safety.
Hazard Assessment and Precautionary Principle
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, the non-deuterated form, N-butyryl-L-Homoserine lactone, is categorized as hazardous.[1] It is prudent to handle the deuterated compound with the same level of caution. The primary hazards associated with the non-deuterated form include:
This material should be considered hazardous until further information becomes available.[3] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₈H₈D₅NO₃ | [3] |
| Molecular Weight | 176.2 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
| Solubility | DMF: 30 mg/mL DMSO: 30 mg/mL PBS (pH 7.2): 10 mg/mL | [3] |
Operational Plan: Handling and Use
A systematic approach is crucial for safely handling this compound, from preparation to disposal.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | PPE Specification | Citations |
| Eye Protection | Chemical safety goggles or glasses with side shields. | |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | |
| Body Protection | Laboratory coat. | [2] |
Step-by-Step Handling Protocol
a. Preparation and Weighing:
-
Ventilation: Always handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Pre-Handling Check: Before use, visually inspect the container for any damage or leaks.
-
Weighing: Carefully weigh the required amount of the crystalline solid on a calibrated analytical balance within the fume hood. Use appropriate weighing paper or a container. Avoid creating dust.
b. Reconstitution and Solution Preparation:
-
Solvent Selection: Choose an appropriate solvent based on experimental needs. This compound is soluble in organic solvents such as DMSO and DMF.[3]
-
Dissolving: Add the solvent to the weighed solid. For stock solutions, it is recommended to purge the solvent with an inert gas before use.[3]
-
Aqueous Solutions: For experiments requiring aqueous solutions, further dilutions from a stock solution should be made. Direct dissolution in aqueous buffers like PBS (pH 7.2) is also possible.[3] Note that aqueous solutions are not recommended for storage for more than one day.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
| Incident Type | Immediate Action | Citations |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. If symptoms persist, seek medical attention. | [2] |
| Ingestion | If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [2] |
| Spill | Evacuate the area. Wear full PPE. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the waste in a sealed container for disposal. Prevent the spill from entering drains. | [2] |
Disposal Plan
Proper disposal is essential to ensure laboratory and environmental safety. Do not dispose of this chemical as household waste.
-
Solid Waste: Unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
